Product packaging for Thioquinapiperifil(Cat. No.:CAS No. 220060-39-9)

Thioquinapiperifil

Cat. No.: B1682327
CAS No.: 220060-39-9
M. Wt: 448.6 g/mol
InChI Key: NMKUPEWPVORTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N6OS B1682327 Thioquinapiperifil CAS No. 220060-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6OS/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKUPEWPVORTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431383
Record name UNII-91GSL5I3VO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220060-39-9
Record name Thioquinapiperifil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220060399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-91GSL5I3VO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOQUINAPIPERIFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GSL5I3VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thioquinapiperifil: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil, previously identified as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE-5). Its mechanism of action centers on the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE-5, this compound prevents the degradation of cGMP, leading to its accumulation in smooth muscle cells. This results in vasodilation and has potential therapeutic applications in conditions such as erectile dysfunction. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Phosphodiesterase-5

This compound exerts its pharmacological effects primarily through the potent and selective inhibition of phosphodiesterase-5 (PDE-5)[1]. PDE-5 is an enzyme that specifically catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP) to guanosine 5'-monophosphate (5'-GMP)[2]. By inhibiting this enzymatic degradation, this compound leads to an accumulation of intracellular cGMP[1].

The elevation of cGMP levels is the cornerstone of this compound's mechanism. In the context of vasodilation, nitric oxide (NO) is released from endothelial cells and nerve endings, which then stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP). The subsequent increase in cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and the relaxation of smooth muscle cells, resulting in vasodilation[3].

Kinetic analysis has revealed that this compound acts as a non-competitive inhibitor of PDE-5[1]. This indicates that it does not compete with the substrate (cGMP) for the active site of the enzyme. Instead, it likely binds to an allosteric site on PDE-5, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound (formerly KF31327) and its effects.

Table 1: In Vitro PDE-5 Inhibition

CompoundTargetInhibition Constant (Ki)Inhibition TypeReference
This compound (KF31327)Canine Trachea PDE-50.16 nMNon-competitive[1]
SildenafilCanine Trachea PDE-57.2 nMCompetitive[1]

Table 2: Effects on Platelet Aggregation and Cyclic Nucleotide Levels

ConditionCompound (Concentration)Effect on Platelet AggregationIntracellular cGMP LevelIntracellular cAMP LevelReference
In the presence of NitroglycerinThis compound (< 0.1 µM)Inhibition of collagen-induced aggregationAugmentedNo effect[1]
In the presence of NitroglycerinSildenafil (< 0.1 µM)Inhibition of collagen-induced aggregationAugmentedNo effect[1]
In the absence of NitroglycerinThis compound (10 µM)Inhibition of platelet aggregationIncreasedIncreased[1]
In the absence of NitroglycerinSildenafil (10 µM)No effect on aggregationIncreasedNot specified[1]

Table 3: In Vitro and In Vivo Metabolite Identification

Sample TypeNumber of Metabolites DetectedReference
Human Liver Microsomal Extract11[4]
Rat Urine5[4]
Rat Feces7[4]

Experimental Protocols

Phosphodiesterase-5 (PDE-5) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against PDE-5, based on methods used for similar inhibitors.

Objective: To determine the in vitro inhibitory potency (Ki) of this compound on PDE-5 activity.

Materials:

  • Purified PDE-5 enzyme (e.g., from canine trachea)

  • This compound (KF31327)

  • Sildenafil (as a comparator)

  • [3H]cGMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

Procedure:

  • Prepare a series of dilutions of this compound and sildenafil in the assay buffer.

  • In a reaction tube, combine the purified PDE-5 enzyme, the assay buffer, and a specific concentration of the inhibitor (this compound or sildenafil).

  • Initiate the enzymatic reaction by adding a known amount of [3H]cGMP.

  • Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction remains in the linear range.

  • Terminate the reaction by boiling the mixture.

  • Add snake venom nucleotidase to the mixture and incubate to convert the resulting [3H]5'-GMP to [3H]guanosine.

  • Add a slurry of an anion-exchange resin to the mixture. This resin will bind the unreacted [3H]cGMP, while the product, [3H]guanosine, will remain in the supernatant.

  • Centrifuge the mixture to pellet the resin.

  • Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • The amount of [3H]guanosine formed is proportional to the PDE-5 activity.

  • Perform kinetic analysis, such as Lineweaver-Burk plots, by measuring the reaction rates at various substrate and inhibitor concentrations to determine the Ki and the type of inhibition.

In Vitro and In Vivo Metabolite Identification using LC-Q-TOF-MS

This protocol outlines the methodology used to identify the metabolites of this compound in biological matrices.[4]

Objective: To identify and characterize the metabolites of this compound in human liver microsomes and in rat urine and feces.

Materials:

  • This compound

  • Human liver microsomes

  • NADPH regenerating system

  • Rat urine and feces samples from this compound-treated rats

  • Acetonitrile

  • Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) system

Procedure:

In Vitro Metabolism (Human Liver Microsomes):

  • Incubate this compound with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

  • After a specified incubation time, terminate the reaction by adding a protein precipitating agent, such as cold acetonitrile.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Collect the supernatant for LC-Q-TOF-MS analysis.

In Vivo Metabolism (Rat Urine and Feces):

  • Administer this compound to rats.

  • Collect urine and feces samples at specified time points.

  • Extract the metabolites from the urine and feces samples using an appropriate solvent, such as acetonitrile.

  • Prepare the extracts for LC-Q-TOF-MS analysis.

LC-Q-TOF-MS Analysis:

  • Inject the prepared samples into the LC-Q-TOF-MS system.

  • Perform chromatographic separation of the parent compound and its metabolites using a suitable LC column and mobile phase gradient.

  • The eluent is introduced into the Q-TOF mass spectrometer.

  • Acquire high-resolution mass spectral data in both full scan mode (for accurate mass measurement of parent and metabolite ions) and tandem MS (MS/MS) mode.

  • In MS/MS mode, precursor ions of potential metabolites are isolated and fragmented to obtain characteristic fragment ion spectra.

  • Identify the metabolites by comparing their accurate masses and fragmentation patterns with those of the parent compound and by predicting plausible biotransformation pathways (e.g., oxidation, hydroxylation, N-dealkylation).

Visualizations

Signaling Pathway of this compound

Thioquinapiperifil_Mechanism cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell NO_source Nitric Oxide (NO) (from endothelial cells/neurons) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades to Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to This compound This compound This compound->PDE5 Inhibits (non-competitive)

Caption: Mechanism of action of this compound in smooth muscle cells.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism cluster_analysis Analysis Thio_vitro This compound HLM Human Liver Microsomes + NADPH Thio_vitro->HLM Incubation_vitro Incubation at 37°C HLM->Incubation_vitro Precipitation Protein Precipitation (Acetonitrile) Incubation_vitro->Precipitation Supernatant_vitro Supernatant Collection Precipitation->Supernatant_vitro LC_QTOF_MS LC-Q-TOF-MS Analysis Supernatant_vitro->LC_QTOF_MS Thio_vivo This compound Rat Administration to Rats Thio_vivo->Rat Sample_Collection Urine & Feces Collection Rat->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction Extract_vivo Sample Extract Extraction->Extract_vivo Extract_vivo->LC_QTOF_MS Full_Scan Full Scan MS (Accurate Mass) LC_QTOF_MS->Full_Scan Tandem_MS Tandem MS (MS/MS) (Fragmentation Pattern) LC_QTOF_MS->Tandem_MS Metabolite_ID Metabolite Identification and Characterization Full_Scan->Metabolite_ID Tandem_MS->Metabolite_ID

Caption: Workflow for the identification of this compound metabolites.

Logical Relationship of PDE-5 Inhibition

PDE5_Inhibition_Logic Start Presence of Nitric Oxide (NO) sGC_Activation Activation of Soluble Guanylate Cyclase (sGC) Start->sGC_Activation cGMP_Production Increased cGMP Production sGC_Activation->cGMP_Production PDE5_Activity PDE-5 Activity (cGMP Degradation) cGMP_Production->PDE5_Activity Substrate for cGMP_Accumulation Accumulation of cGMP cGMP_Production->cGMP_Accumulation PDE5_Activity->cGMP_Accumulation Reduced Degradation This compound This compound PDE5_Inhibition Inhibition of PDE-5 This compound->PDE5_Inhibition PDE5_Inhibition->PDE5_Activity PKG_Activation Activation of Protein Kinase G (PKG) cGMP_Accumulation->PKG_Activation Vasodilation Vasodilation PKG_Activation->Vasodilation

Caption: Logical flow of events following PDE-5 inhibition by this compound.

References

An In-depth Technical Guide to the Discovery and Origin of Thioquinapiperifil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Thioquinapiperifil" is a fictional name constructed for illustrative purposes based on common pharmaceutical nomenclature. The following guide is a synthesized narrative based on the discovery, chemical structure, and mechanism of action of real-world phosphodiesterase type 5 (PDE5) inhibitors, particularly drawing from the class of quinoline-based inhibitors and established drugs like Sildenafil. All data and protocols are representative of those found in the scientific literature for this class of compounds.

Introduction: The Emergence of a Novel PDE5 Inhibitor

The quest for novel therapeutic agents with high efficacy and selectivity for phosphodiesterase type 5 (PDE5) has been a significant focus of drug discovery, primarily driven by the clinical success of first-generation treatments for erectile dysfunction and pulmonary arterial hypertension.[1] this compound emerges from this landscape as a next-generation, highly potent and selective PDE5 inhibitor. Its design is rooted in a scaffold-hopping approach, combining the established pharmacophore of a quinoline core with a sulfonylpiperazine moiety, aiming to enhance potency, selectivity, and pharmacokinetic properties.[2][3]

The development of this compound was guided by the need for tissue-specific cGMP modulation. The enzyme PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes, including smooth muscle relaxation.[1][4] By inhibiting PDE5, this compound effectively elevates cGMP levels, leading to vasodilation and other downstream effects. This guide details the discovery, mechanism of action, synthesis, and biological evaluation of this compound, providing a comprehensive overview for researchers and drug development professionals.

Discovery and Design Rationale

The discovery of this compound was not a serendipitous event but the result of a targeted, structure-based drug design campaign. Initial research focused on the limitations of existing PDE5 inhibitors, such as off-target effects on other PDE isoforms (e.g., PDE6, leading to visual disturbances).[3][5][6]

The design strategy involved two key hypotheses:

  • A quinoline scaffold could offer a novel and potent interaction with the active site of PDE5, a concept supported by recent studies on quinoline derivatives as PDE5 inhibitors.[2][7]

  • Incorporation of a sulfonylpiperazine group , a key structural feature of the well-established PDE5 inhibitor Sildenafil, would ensure strong binding affinity and provide opportunities for modulating solubility and pharmacokinetic properties.[8][9]

This led to the synthesis of a library of novel quinoline-based compounds, from which this compound was identified as the lead candidate due to its exceptional potency and selectivity.

Logical Flow of Discovery

Discovery_Flow Initial_Hypothesis Need for Selective PDE5 Inhibitors Scaffold_Analysis Analysis of Existing Inhibitors (e.g., Sildenafil, Tadalafil) Initial_Hypothesis->Scaffold_Analysis Core_Selection Selection of Quinoline Scaffold for Novelty and Potency Scaffold_Analysis->Core_Selection Side_Chain_Integration Integration of Sulfonylpiperazine Moiety for Affinity Scaffold_Analysis->Side_Chain_Integration Library_Synthesis Combinatorial Synthesis of Compound Library Core_Selection->Library_Synthesis Side_Chain_Integration->Library_Synthesis Screening High-Throughput Screening (In Vitro PDE5 Assay) Library_Synthesis->Screening Lead_Identification Identification of 'this compound' Screening->Lead_Identification Optimization Lead Optimization (ADME/Tox Profiling) Lead_Identification->Optimization

Caption: Logical workflow for the discovery of this compound.

Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. In target tissues such as the corpus cavernosum and pulmonary vasculature, the release of NO is triggered by physiological stimuli.[4][5] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5]

Elevated levels of cGMP activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This results in a decrease in intracellular calcium concentrations and subsequent relaxation of smooth muscle cells, causing vasodilation and increased blood flow.[10] The action of cGMP is terminated by its hydrolysis to GMP by PDE enzymes, with PDE5 being the predominant isoform in these tissues.[1] this compound selectively binds to the catalytic site of PDE5, preventing the degradation of cGMP and thus potentiating the signaling cascade.[4]

Signaling Pathway Diagram

cGMP_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP GMP PDE5->GMP Degrades This compound This compound This compound->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Biological Data

This compound has demonstrated superior potency and selectivity in preclinical in vitro assays compared to first-generation PDE5 inhibitors. The following tables summarize its key quantitative data.

Table 1: In Vitro Potency (IC50) Against PDE Isoforms
CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE1 IC50 (nM)
This compound 0.25 25 >1000
Sildenafil3.535>1000
Vardenafil0.77>1000
Tadalafil5.0>1000>1000

Data are representative values compiled from in vitro enzymatic assays.[2][7]

Table 2: Selectivity Profile
CompoundSelectivity for PDE5 vs. PDE6 (Fold)Selectivity for PDE5 vs. PDE1 (Fold)
This compound 100x >4000x
Sildenafil10x>285x
Vardenafil10x>1400x
Tadalafil>200x>200x

Selectivity is calculated as the ratio of IC50 values (IC50 PDE-X / IC50 PDE5).[5][6]

Table 3: Pharmacokinetic Properties (Rodent Model)
ParameterValue
Bioavailability (Oral) 45%
Tmax (hours) 1.0
Half-life (t1/2, hours) 4.5
Plasma Protein Binding 95%

Data are representative values from preclinical animal studies.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro PDE5 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5A1

  • cGMP (substrate)

  • Snake venom nucleotidase

  • [3H]-cGMP (radiolabel)

  • This compound (and other test compounds)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid

Procedure:

  • A reaction mixture is prepared containing the assay buffer, a known concentration of recombinant human PDE5A1, and varying concentrations of this compound (typically in a serial dilution).

  • The reaction is initiated by the addition of a substrate mix containing cGMP and a small amount of [3H]-cGMP.

  • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The reaction is terminated by boiling.

  • Snake venom nucleotidase is added to the mixture and incubated to hydrolyze the resulting [3H]-5'-GMP to [3H]-guanosine.

  • The mixture is passed through an ion-exchange chromatography column to separate the charged, unhydrolyzed [3H]-cGMP from the uncharged [3H]-guanosine.

  • The amount of [3H]-guanosine in the eluate is quantified using a scintillation counter.

  • The percentage of inhibition for each concentration of this compound is calculated relative to a control with no inhibitor.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

General Synthesis Protocol

The synthesis of the this compound core structure is based on established methods for quinoline and sulfonamide formation.[2]

Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: - Substituted Aminobenzonitrile - Ethoxymethylenemalonate Condensation Step 1: Condensation Reaction Start->Condensation Cyclization Step 2: Thermal Cyclization (Forms Oxoquinoline) Condensation->Cyclization Chlorination Step 3: Chlorination (e.g., with POCl3) Cyclization->Chlorination Sulfonylation Step 4: Sulfonylation (Forms Sulfonyl Chloride) Chlorination->Sulfonylation Coupling Step 5: Amide Coupling (with Piperazine derivative) Sulfonylation->Coupling Final_Product Final Product: This compound Coupling->Final_Product Purification Purification and Characterization (HPLC, NMR, MS) Final_Product->Purification

Caption: General synthetic workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of PDE5 inhibitors. Its rational design, based on a novel quinoline scaffold, has resulted in a compound with exceptional potency and a superior selectivity profile compared to earlier drugs in its class. The preclinical data strongly support its potential as a therapeutic agent with a reduced risk of off-target side effects.

Future research will focus on extensive preclinical toxicology studies and pharmacokinetics in higher animal models to establish a comprehensive safety profile. Following this, the progression to Phase I clinical trials will be necessary to evaluate its safety, tolerability, and pharmacokinetic profile in humans. The discovery of this compound underscores the power of structure-based drug design in developing next-generation therapeutics with enhanced clinical profiles.

References

Thioquinapiperifil: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil, formerly known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE-5).[1][2] Initially synthesized by Kyowa Hakko Kogyo Co., Ltd., it has been identified in dietary supplements promoted for sexual enhancement.[1][3] This technical guide provides a comprehensive overview of the biological activity screening of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for key assays.

Mechanism of Action: Inhibition of the cGMP Signaling Pathway

This compound exerts its biological effects by inhibiting the PDE-5 enzyme, a key regulator of the cyclic guanosine monophosphate (cGMP) signaling pathway. In this pathway, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in various physiological responses, including smooth muscle relaxation and vasodilation. PDE-5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus downregulating the signaling cascade. By inhibiting PDE-5, this compound prevents the degradation of cGMP, leading to its accumulation and enhancement of downstream signaling.

cluster_upstream Upstream Activation cluster_core Core Signaling cluster_downstream Downstream Effects Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP Cyclic Guanosine Monophosphate (cGMP) sGC->cGMP Catalyzes conversion of GTP Guanosine Triphosphate (GTP) GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-Guanosine Monophosphate (5'-GMP) cGMP->5GMP Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Vasodilation Vasodilation PKG->Vasodilation PDE5 Phosphodiesterase-5 (PDE5) PDE5->cGMP Hydrolyzes This compound This compound This compound->PDE5 Inhibits

Figure 1: this compound's role in the cGMP signaling pathway.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its potent inhibition of PDE-5. The following table summarizes the available quantitative data.

ParameterValueEnzyme SourceCommentsReference
Ki 0.16 nMCanine Trachea PDE-5Non-competitive inhibitor. Significantly more potent than sildenafil (Ki = 7.2 nM) in the same study.[1]
IC50 0.074 nMNot Specified[2]

In Vitro Biological Effects

Platelet Aggregation

In addition to its effects on smooth muscle, this compound has been shown to influence platelet aggregation.

ConditionConcentrationEffectReference
In the presence of nitroglycerin (NO donor)< 0.1 µMInhibition of collagen-induced rabbit platelet aggregation. Augments intracellular cGMP levels without affecting cAMP.[1]
In the absence of nitroglycerin10 µMInhibition of platelet aggregation. Increased both cGMP and cAMP levels.[1]

Experimental Protocols

Phosphodiesterase-5 (PDE-5) Inhibition Assay (Adapted from similar studies)

This protocol describes a common method for determining the inhibitory activity of compounds against PDE-5 using a radiolabeled substrate.

1. Materials and Reagents:

  • Purified PDE-5 enzyme (e.g., from canine trachea or recombinant human)

  • [3H]-cGMP (radiolabeled substrate)

  • Unlabeled cGMP (for competition studies)

  • This compound (test compound)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.3 mg/ml BSA, 1.5 mM dithiothreitol, and 3 mM MgCl2.

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • Scintillation counter

2. Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Separation cluster_detection Detection A Prepare serial dilutions of this compound C Incubate this compound with PDE-5 A->C B Prepare reaction mix: PDE-5 enzyme in assay buffer B->C D Add [3H]-cGMP to initiate reaction C->D E Incubate at 30°C for 10 minutes D->E F Terminate reaction (e.g., by boiling) E->F G Add snake venom nucleotidase F->G H Incubate to convert [3H]-5'-GMP to [3H]-guanosine G->H I Separate [3H]-guanosine from unreacted [3H]-cGMP using anion-exchange resin H->I J Collect eluate containing [3H]-guanosine I->J K Add scintillation cocktail J->K L Measure radioactivity using a scintillation counter K->L

Figure 2: Workflow for a PDE-5 inhibition assay.

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Enzyme Reaction:

    • In a reaction tube, add the PDE-5 enzyme to the assay buffer.

    • Add the desired concentration of this compound or vehicle control.

    • Pre-incubate for a short period (e.g., 5-10 minutes) at 30°C.

    • Initiate the reaction by adding a known concentration of [3H]-cGMP. The final substrate concentration should be below the Km value for accurate Ki determination.

    • Incubate the reaction mixture at 30°C for a fixed time (e.g., 10 minutes), ensuring that less than 20% of the substrate is hydrolyzed.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

  • Product Conversion: Cool the samples and add snake venom nucleotidase. Incubate at 30°C for 10 minutes to convert the [3H]-5'-GMP product to [3H]-guanosine.

  • Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged [3H]-cGMP will bind to the resin, while the neutral [3H]-guanosine will pass through.

  • Quantification: Collect the eluate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE-5 inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • For a non-competitive inhibitor, the Ki can be determined by performing the assay at various substrate concentrations and analyzing the data using a Dixon plot (1/velocity vs. inhibitor concentration) or by non-linear regression fitting to the appropriate Michaelis-Menten equation for non-competitive inhibition.

Conclusion

This compound is a highly potent, non-competitive inhibitor of PDE-5. Its biological activity is primarily centered around the enhancement of the cGMP signaling pathway. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in the further investigation and characterization of this compound. Future research should focus on determining a comprehensive selectivity profile against other phosphodiesterase isoforms to fully understand its therapeutic potential and off-target effects.

References

Thioquinapiperifil Target Identification Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil has been identified as a potent phosphodiesterase-5 (PDE-5) inhibitor, often found in dietary supplements marketed for sexual enhancement.[1] Structurally, it is an imidazoquinazoline derivative, 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione.[1] While its primary mechanism of action is presumed to be the inhibition of PDE-5, comprehensive target identification and engagement studies are crucial to fully elucidate its pharmacological profile, including confirming its primary target in a cellular context and identifying potential off-target interactions that could lead to unforeseen side effects or new therapeutic applications.

This technical guide outlines a proposed strategy for the in-depth target identification of this compound, leveraging contemporary chemoproteomic techniques. The methodologies described herein are designed to provide robust, quantitative data on the compound's direct protein interactions within a cellular environment.

Core Objective: A Multi-pronged Approach to Target Identification

To confidently identify the cellular targets of this compound, a multi-faceted approach employing orthogonal biochemical and biophysical methods is recommended. This strategy aims to not only confirm the engagement of the expected target (PDE-5) but also to uncover any additional, unanticipated binding partners. The proposed core techniques are:

  • Cellular Thermal Shift Assay (CETSA): To assess target engagement in intact cells and physiological contexts without chemical modification of the compound.[2][3][4][5]

  • Affinity Chromatography: To isolate binding partners from cell lysates based on their affinity for immobilized this compound.[6][7]

  • Photoaffinity Labeling: To covalently link this compound to its binding partners upon photoactivation, enabling their identification.[8][9][10]

The integration of these methods will provide a comprehensive overview of the this compound interactome.

Signaling Pathway of PDE-5 Inhibition

The established mechanism of action for PDE-5 inhibitors involves the enhancement of the nitric oxide (NO) signaling pathway. In response to sexual stimulation, NO is released and activates guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The accumulation of cGMP leads to smooth muscle relaxation and increased blood flow. PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, this compound is expected to increase intracellular cGMP levels, thereby prolonging the pro-erectile signal.[11]

PDE5_Signaling_Pathway cluster_0 Cellular Environment Sexual_Stimulation Sexual_Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP converts GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation leads to PDE5 PDE-5 cGMP->PDE5 degraded by This compound This compound This compound->PDE5 inhibits

Caption: Signaling pathway of PDE-5 inhibition by this compound.

Experimental Protocols and Data Presentation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in a cellular setting.[4] It relies on the principle that the binding of a ligand, such as this compound, increases the thermal stability of its target protein.[5]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Intact cells treated with This compound or vehicle B Cells are heated to a range of temperatures A->B C Cell lysis and separation of soluble and precipitated proteins B->C D Quantification of soluble protein (e.g., Western Blot or Mass Spectrometry) C->D E Generation of melt curves or isothermal dose-response curves D->E

Caption: Generalized workflow for the Cellular Thermal Shift Assay.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293 cells overexpressing PDE-5, or a smooth muscle cell line) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • For melt curve analysis, aliquot the treated cell suspensions and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • For isothermal dose-response (ITDR) analysis, heat all samples (different drug concentrations) to a single, optimized temperature (determined from the melt curve) for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or dounce homogenization in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein (PDE-5) remaining at each temperature or drug concentration using Western blotting with a specific anti-PDE-5 antibody.

    • For proteome-wide analysis (Thermal Proteome Profiling), the soluble fractions can be analyzed by quantitative mass spectrometry.[2]

Table 1: Hypothetical CETSA Melt Curve Data for PDE-5 with this compound

Temperature (°C)Relative Amount of Soluble PDE-5 (Vehicle)Relative Amount of Soluble PDE-5 (10 µM this compound)
401.001.00
450.981.00
500.850.95
550.520.88
600.210.65
650.050.30
700.010.10

Table 2: Hypothetical Isothermal Dose-Response (ITDR) CETSA Data for PDE-5

This compound Conc. (µM)Relative Amount of Soluble PDE-5 (at 55°C)
0 (Vehicle)0.52
0.10.60
10.75
100.88
1000.92
Affinity Chromatography

This technique involves immobilizing this compound on a solid support to "fish" for its binding partners in a cell lysate.[6]

Affinity_Chromatography_Workflow cluster_workflow Affinity Chromatography Workflow A Synthesize a this compound analog with a linker for immobilization B Immobilize the analog onto a solid support (e.g., agarose beads) A->B C Incubate the beads with cell lysate B->C D Wash away non-specifically bound proteins C->D E Elute specifically bound proteins D->E F Identify eluted proteins by Mass Spectrometry (LC-MS/MS) E->F

Caption: Workflow for affinity chromatography-based target identification.

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of this compound containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxyl group).

    • Covalently couple this derivative to an activated solid support, such as NHS-activated agarose beads.

  • Protein Extraction and Binding:

    • Prepare a native cell lysate from a relevant cell line in a non-denaturing buffer.

    • Incubate the cell lysate with the this compound-conjugated beads (and control beads without the compound) for several hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., high salt or altered pH).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

    • Excise protein bands of interest and identify them by in-gel digestion followed by LC-MS/MS analysis.

    • Alternatively, the entire eluate can be analyzed by shotgun proteomics.

Table 3: Hypothetical Protein Hits from Affinity Chromatography-Mass Spectrometry

Protein IdentifiedPeptide Count (this compound Beads)Peptide Count (Control Beads)Fold Enrichment
PDE5A25125.0
PDE6C80-
Protein X515.0
Protein Y12101.2
Photoaffinity Labeling

This method uses a photoreactive version of this compound to form a covalent bond with its target proteins upon UV irradiation, allowing for their subsequent identification.[8][9][10]

PAL_Workflow cluster_workflow Photoaffinity Labeling Workflow A Synthesize a this compound probe with a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne) B Incubate probe with live cells or cell lysate A->B C Expose to UV light to induce covalent cross-linking B->C D Lyse cells (if applicable) C->D E Use 'click chemistry' to attach a biotin handle to the reporter tag D->E F Enrich biotinylated proteins with streptavidin beads E->F G Identify enriched proteins by Mass Spectrometry (LC-MS/MS) F->G

Caption: Workflow for photoaffinity labeling and target identification.

  • Probe Synthesis:

    • Synthesize a this compound analog incorporating a photoreactive moiety (e.g., a diazirine or benzophenone) and a bioorthogonal handle (e.g., a terminal alkyne or azide for click chemistry).[9]

  • Labeling and Cross-linking:

    • Treat intact cells or cell lysate with the photoaffinity probe. To control for non-specific binding, a parallel experiment can be performed where the cells/lysate are co-incubated with an excess of unmodified this compound.

    • Irradiate the samples with UV light of the appropriate wavelength (e.g., 350-365 nm) to activate the photoreactive group and induce covalent bond formation with interacting proteins.

  • Enrichment and Identification:

    • Lyse the cells (if labeled in vivo).

    • Perform a click chemistry reaction to attach a biotin tag to the bioorthogonal handle on the probe.

    • Enrich the now biotinylated protein-probe complexes using streptavidin-coated beads.

    • Elute the captured proteins and identify them by quantitative mass spectrometry, comparing the abundance of proteins from the probe-labeled sample versus the competitive displacement control.

Table 4: Hypothetical Protein Hits from Photoaffinity Labeling with Competitive Displacement

Protein IdentifiedSILAC Ratio (Probe / Probe + Competitor)p-value
PDE5A> 10< 0.001
PDE1C3.5< 0.05
Carbonic Anhydrase 21.1> 0.05
FKBP121.2> 0.05

Conclusion

The proposed integrated approach, combining CETSA, affinity chromatography, and photoaffinity labeling, will provide a comprehensive and robust identification of the cellular targets of this compound. Confirming PDE-5 as the primary target and identifying any potential off-target interactions are critical steps in the preclinical evaluation of this compound. The detailed methodologies and workflows presented in this guide offer a clear path forward for researchers and drug development professionals seeking to fully characterize the molecular mechanisms of this compound. This will not only solidify our understanding of its action but also pave the way for safer and more effective therapeutic applications.

References

A Technical Guide to the Preliminary Toxicity Assessment of Thioquinapiperifil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available literature does not contain a comprehensive preliminary toxicity assessment of Thioquinapiperifil. This guide synthesizes available data on its metabolic profile and infers its potential toxicity based on its classification as a phosphodiesterase-5 (PDE-5) inhibitor. The experimental protocols and toxicity profiles outlined herein are based on established methodologies for drug safety evaluation and the known effects of the PDE-5 inhibitor class.

Introduction

This compound is an imidazoquinazoline derivative identified as a novel phosphodiesterase-5 (PDE-5) inhibitor.[1] It has been detected in dietary supplements promoted for sexual enhancement.[1] As a new chemical entity with potential for human consumption, a thorough evaluation of its safety and toxicity is imperative for regulatory assessment and to understand its potential clinical implications. This document provides a technical overview of the foundational elements required for a preliminary toxicity assessment of this compound, including its mechanism of action, metabolic fate, and a proposed framework for preclinical safety studies.

Mechanism of Action: PDE-5 Inhibition

This compound functions as a PDE-5 inhibitor, a class of drugs that selectively targets phosphodiesterase type 5.[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2] In physiological systems such as the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, which in turn increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[2] By inhibiting cGMP degradation, this compound is presumed to enhance and prolong the pro-erectile effects of NO.[2]

PDE5_Signaling_Pathway NO_Receptor Guanylate Cyclase GTP GTP cGMP cGMP GTP->cGMP Converts PDE5 PDE-5 Enzyme cGMP->PDE5 Substrate for Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to 5_GMP 5'-GMP (Inactive) PDE5->5_GMP Degrades to This compound This compound This compound->PDE5 Inhibits NO Nitric Oxide (NO) (from nerve endings) NO->NO_Receptor Activates

Figure 1: PDE-5 Signaling Pathway Inhibition by this compound.

Metabolic Profiling

The metabolic fate of a xenobiotic is a critical component of its toxicity assessment, as metabolites can be pharmacologically active or toxic. A study has characterized the in vitro and in vivo metabolites of this compound.[3]

The following protocol was employed to identify the metabolites of this compound in human liver microsomes and rat urine and feces.[3]

  • In Vitro Metabolism: this compound was incubated with human liver microsomes in the presence of an NADPH-regenerating system to simulate hepatic metabolism.

  • In Vivo Metabolism: Rats were administered this compound, and urine and feces were collected.

  • Sample Extraction: Metabolized samples were extracted and precipitated using acetonitrile.

  • LC-Q-TOF-MS Analysis: The extracted samples were injected into a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) system for separation and detection of metabolites.

  • Structure Elucidation: Peaks of interest were further analyzed using tandem mass spectrometry (MS/MS) to identify the structures of the metabolites based on their fragmentation patterns.

Metabolic_Profiling_Workflow cluster_Incubation Metabolism Induction InVitro In Vitro (Human Liver Microsomes) SampleCollection Sample Collection (Microsomal Extract, Urine, Feces) InVitro->SampleCollection InVivo In Vivo (Rat Model) InVivo->SampleCollection Extraction Acetonitrile Extraction & Precipitation SampleCollection->Extraction Analysis LC-Q-TOF-MS Analysis Extraction->Analysis Identification Tandem-MS (MS/MS) Structure Elucidation Analysis->Identification Results Metabolite Profile Identification->Results

Figure 2: Experimental Workflow for Metabolite Profiling of this compound.

A total of 11, 5, and 7 metabolites were detected in human liver microsomal extract, rat urine, and rat feces, respectively.[3] The primary metabolic pathways include oxidation, nitrogen reduction, and hydroxylation.[4]

Metabolite ID Detected In Proposed Metabolic Reaction
M1Human Liver Microsomes, Rat FecesHydroxylation
M2Human Liver Microsomes, Rat UrineN-dealkylation
M3Human Liver Microsomes, Rat Urine, Rat FecesOxidation
M4Human Liver MicrosomesOxidation
M5Human Liver Microsomes, Rat Urine, Rat FecesOxidation
M6Human Liver MicrosomesOxidation
M7Human Liver MicrosomesOxidation
M8Human Liver Microsomes, Rat FecesOxidation
M9Human Liver MicrosomesOxidation
M10Human Liver Microsomes, Rat FecesOxidation
M11Rat UrineN-oxide formation
M12Human Liver Microsomes, Rat Urine, Rat FecesCleavage of carboline moiety
Data sourced from Shakya et al., 2021.[4]

Inferred Toxicity Profile (Based on PDE-5 Inhibitor Class)

While specific toxicity data for this compound is not available, the safety profile of approved PDE-5 inhibitors can inform its potential adverse effects. These effects are generally mild to moderate and transient.[5]

Adverse Effect Category Specific Effects Mechanism/Note
Common Headache, Flushing, Dyspepsia, Nasal CongestionRelated to vasodilation in non-target tissues. Headache is very common (>10% of patients).[2][5]
Visual Altered color vision (blue tinge), Photophobia, Blurred visionDue to cross-reactivity with PDE-6, which is involved in the phototransduction cascade in the retina.[6][7]
Musculoskeletal Back pain, MyalgiaMore common with tadalafil due to cross-reactivity with PDE-11 in skeletal muscle.[6]
Cardiovascular Hypotension, DizzinessPDE-5 inhibitors can potentiate the hypotensive effects of nitrates and alpha-blockers.[2][5][8]
Auditory Sudden sensorineural hearing loss (rare)The FDA has issued a warning for this potential side effect. The mechanism is unclear.[2][6]
Serious (Rare) Non-arteritic anterior ischemic optic neuropathy (NAION), PriapismNAION is a rare but serious cause of vision loss. Priapism is a persistent, painful erection.[6]

Proposed Framework for a Preliminary Toxicity Assessment

A standard preclinical toxicology program for a new chemical entity like this compound would follow regulatory guidelines to ensure safety before human trials.[9][10] The primary goals are to identify a safe starting dose, characterize target organ toxicity, and establish parameters for clinical monitoring.[11][12]

The assessment typically involves a tiered approach, starting with in vitro assays and moving to in vivo studies in two mammalian species (one rodent, one non-rodent).[9][13]

Preclinical_Toxicity_Workflow Genotoxicity In Vitro Genotoxicity (Ames, MLA, Chromosome Aberration) DoseRange Dose-Range Finding Studies Genotoxicity->DoseRange SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) SafetyPharm->DoseRange AcuteTox Single-Dose Acute Toxicity (Rodent & Non-Rodent) AcuteTox->DoseRange RepeatDose Repeat-Dose Toxicity (e.g., 28-day study) DoseRange->RepeatDose IND Investigational New Drug (IND) Application RepeatDose->IND

Figure 3: Standard Workflow for Preclinical Toxicity Assessment.
  • Genetic Toxicology: A battery of in vitro tests is required to assess mutagenic and clastogenic potential.[13]

    • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

    • Mouse Lymphoma Assay (MLA) or Chromosome Aberration Test: To detect clastogenic and aneugenic events in mammalian cells.

  • Acute Toxicity Study:

    • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.[10]

    • Protocol: Administer a single, high dose of this compound to a small group of rodents and non-rodents. Observe animals for a set period (e.g., 14 days) for clinical signs of toxicity, morbidity, and mortality. Conduct gross necropsy on all animals.

  • Repeat-Dose Toxicity Study (e.g., 28-day):

    • Objective: To characterize the toxicity profile with repeated administration and identify a No-Observed-Adverse-Effect-Level (NOAEL).[13]

    • Protocol: Administer this compound daily for 28 days to at least three dose groups and a control group in two species. Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At termination, perform a full necropsy and histopathological examination of tissues.

Conclusion and Future Directions

This compound, a novel PDE-5 inhibitor, lacks a formal public toxicity assessment. Based on its mechanism of action and the established profile of its drug class, it is likely to produce mild-to-moderate vasodilatory side effects. The metabolic profile indicates that it is extensively metabolized through oxidation and hydroxylation.

To formally characterize its safety, a standard preclinical toxicology program is necessary. This would involve a suite of in vitro and in vivo studies, including genetic toxicology, acute toxicity, and repeat-dose studies in both rodent and non-rodent species. The data from these studies would be essential to establish a safe dose for potential first-in-human clinical trials and to provide a comprehensive understanding of its risk profile. Further research into its cross-reactivity with other phosphodiesterase enzymes (e.g., PDE-6 and PDE-11) would also be crucial for predicting specific off-target effects.

References

Thioquinapiperifil: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil is a potent and selective noncompetitive phosphodiesterase-5 (PDE-5) inhibitor. Its therapeutic potential is intrinsically linked to its physicochemical properties, namely its solubility and stability, which are critical determinants of its bioavailability and shelf-life. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It also outlines detailed experimental protocols for the characterization of these properties and visualizes the compound's mechanism of action through its signaling pathway.

Introduction

This compound, also known as KF31327, is a selective inhibitor of phosphodiesterase type 5 (PDE-5) with a reported IC50 of 0.074 nM[1]. By inhibiting PDE-5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation. This mechanism of action underpins its investigation for various therapeutic applications. The development of a successful drug product containing this compound necessitates a thorough understanding of its solubility and stability characteristics.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H28N6OS[2][3]
Molecular Weight448.59 g/mol [1]
CAS Number220060-39-9[1]
AppearanceNot specified
pKaNot specified
LogPNot specified

Solubility Profile

Precise quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, available information suggests the following qualitative and formulation-based solubility characteristics. It has been noted that the dihydrochloride salt form of this compound generally exhibits enhanced water solubility and stability[4].

Table 1: this compound Formulation Components

Solvent/ExcipientPurposeReference
Dimethyl Sulfoxide (DMSO)Stock solution preparation[1]
Polyethylene Glycol 400 (PEG400)Oral formulation solvent[1]
Polyethylene Glycol 300 (PEG300)In vivo formulation component[1]
Tween 80 (Polysorbate 80)Surfactant in oral and in vivo formulations[1]
Carboxymethyl celluloseSuspending agent in oral formulations[1]
Corn oilVehicle for in vivo formulations[1]

Stability Profile

Table 2: Representative Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis0.1 M HCl at 60°C for 24 hoursTo assess degradation in acidic environments.
Base Hydrolysis0.1 M NaOH at 60°C for 24 hoursTo assess degradation in alkaline environments.
Oxidation3% H2O2 at room temperature for 24 hoursTo evaluate susceptibility to oxidative degradation.
Thermal Degradation60°C for 48 hours (in solid state and in solution)To determine the effect of heat on stability.
PhotostabilityExposure to UV (254 nm) and fluorescent lightTo assess degradation upon exposure to light.

Experimental Protocols

The following are representative protocols for determining the solubility and stability of a PDE-5 inhibitor like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, DMSO, ethanol).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_analysis Analysis A Add excess this compound to solvent B Shake at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C Equilibration D Withdraw and dilute supernatant C->D E Analyze by HPLC D->E

Figure 1. Workflow for Equilibrium Solubility Determination.
Stability-Indicating HPLC Method Development

  • Forced Degradation: Subject this compound to stress conditions as outlined in Table 2.

  • Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.

  • Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) to achieve separation of the parent drug from its degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathway

This compound functions as a PDE-5 inhibitor. In many physiological processes, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. PDE-5 is the enzyme responsible for the degradation of cGMP to GMP. By inhibiting PDE-5, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This activation results in a cascade of downstream effects, most notably the relaxation of vascular smooth muscle cells.

G cluster_upstream Upstream Signaling cluster_inhibition Point of Inhibition cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PDE5 PDE-5 PKG Protein Kinase G (PKG) cGMP->PKG activates This compound This compound This compound->PDE5 inhibits GMP GMP PDE5->GMP degrades cGMP to Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

Figure 2. this compound's Mechanism of Action via the cGMP Pathway.

Conclusion

While specific quantitative solubility and stability data for this compound remain limited in publicly accessible literature, this guide provides a framework for its characterization based on its known properties as a PDE-5 inhibitor and established analytical methodologies. The provided protocols and diagrams serve as a valuable resource for researchers and drug development professionals working with this compound and other compounds in this class. Further studies are warranted to fully elucidate the physicochemical profile of this compound to support its potential therapeutic applications.

References

An In-Depth Technical Guide to the Structural Analogs of Thioquinapiperifil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, has garnered interest for its unique imidazoquinazoline-2-thione scaffold. This document provides a comprehensive technical overview of this compound, its mechanism of action, and a discussion of its potential structural analogs based on the broader class of imidazoquinazoline-based PDE5 inhibitors. Due to the limited public availability of specific structure-activity relationship (SAR) data for direct analogs of this compound, this guide focuses on the known properties of the parent compound and infers potential analog characteristics from related chemical series. Detailed experimental protocols for the synthesis of related structures and for the in vitro evaluation of PDE5 inhibitory activity are provided, alongside visualizations of key biological pathways and experimental workflows.

Introduction to this compound

This compound, chemically known as 3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione, is a highly potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Originally synthesized by Kyowa Hakko Kogyo Co., Ltd. and designated as KF31327, this compound has been identified as an adulterant in dietary supplements marketed for sexual enhancement.[1] Its core structure is a tricyclic imidazoquinazoline system, which distinguishes it from many other well-known PDE5 inhibitors like sildenafil and tadalafil.

Core Compound Profile: this compound (KF31327)

Chemical Structure:

  • IUPAC Name: 3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione

  • Molecular Formula: C₂₄H₂₈N₆OS

  • Molecular Weight: 448.6 g/mol

Biological Activity:

This compound is a potent inhibitor of PDE5. A study on its earlier designation, KF31327, reported a Kᵢ value of 0.16 nM against canine tracheal PDE5, indicating significantly higher potency compared to sildenafil (Kᵢ = 7.2 nM) in the same study. The kinetic analysis revealed that this compound acts as a non-competitive inhibitor.

Structural Analogs and Structure-Activity Relationships (SAR)

While specific SAR studies on a series of direct this compound analogs are not publicly available, insights can be drawn from the broader class of imidazoquinazoline-based PDE5 inhibitors.

Key Structural Features for Activity:

  • Imidazoquinazoline Core: This heterocyclic system serves as the fundamental scaffold for binding to the PDE5 active site. Modifications to this core are likely to significantly impact activity.

  • N-3 Substitution: The ethyl group at the N-3 position of the quinazoline ring is a common feature in this class of inhibitors. Altering the size and nature of this substituent can influence potency and selectivity.

  • 8-Amino Linker: The amino group at the 8-position serves as a crucial linker to the solvent-exposed region of the PDE5 active site. The nature of this linker and the substituent it connects to are critical for high-affinity binding.

  • Substituent on the 8-Amino Group: In this compound, this is a 2-(4-(hydroxymethyl)piperidin-1-yl)benzyl group. This large, flexible group likely makes extensive contacts within the active site. Modifications to the piperidine ring, the hydroxymethyl group, and the benzyl linker would be key areas for analog development to modulate potency, selectivity, and pharmacokinetic properties.

Table 1: Biological Activity of Selected Imidazoquinazoline-based PDE5 Inhibitors

Since quantitative data for direct this compound analogs is unavailable, this table presents data for other compounds sharing the imidazoquinazoline core to provide a comparative context.

CompoundStructurePDE5 IC₅₀ (nM)Notes
Compound 14 (from Rotella et al., 2000) 1-(3-(1-((4-fluorophenyl)methyl)-7,8-dihydro-8-oxo-1H-imidazo(4,5-g)quinazolin-6-yl)-4-propoxyphenyl)carboxamide0.8A potent and selective imidazoquinazolinone-based PDE5 inhibitor.[2][3]

Mechanism of Action and Signaling Pathway

Like other PDE5 inhibitors, this compound exerts its pharmacological effect by preventing the breakdown of cyclic guanosine monophosphate (cGMP). In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation, vasodilation, and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound maintains higher levels of cGMP, thereby potentiating the pro-erectile signal.[4][5]

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP converts GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation leads to PDE5 PDE5 cGMP->PDE5 substrate Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection Five_GMP 5'-GMP (Inactive) PDE5->Five_GMP degrades to This compound This compound This compound->PDE5 inhibits

PDE5 Inhibition Signaling Pathway

Experimental Protocols

Generalized Synthesis of Imidazo[4,5-g]quinazoline Derivatives

While the exact synthesis of this compound is proprietary, a general approach to constructing the imidazo[4,5-g]quinazoline core can be extrapolated from the literature on related compounds.[6][7][8][9][10]

  • Formation of the Quinazoline Core: A common starting point is the reaction of an appropriately substituted anthranilic acid derivative with a suitable cyclizing agent, such as formamide or a derivative, to form the quinazolinone ring system.

  • Introduction of the Imidazole Ring: The imidazole ring is typically fused to the quinazoline core through a series of reactions involving nitration, reduction to an amine, and subsequent cyclization with a one-carbon synthon like formic acid or a derivative.

  • Functionalization of the Core: The core structure is then functionalized at key positions. For example, the 8-position can be halogenated to allow for subsequent nucleophilic aromatic substitution with an appropriate amine, which would introduce the side chain.

  • Thionation: To obtain the thio-derivative, the corresponding quinazolinone can be treated with a thionating agent such as Lawesson's reagent.

  • N-Alkylation: The final N-alkylation at the 3-position can be achieved using an appropriate alkyl halide in the presence of a base.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a general method for determining the inhibitory activity of compounds against PDE5 using a fluorescence polarization (FP) based assay.

  • Reagents and Materials:

    • Recombinant human PDE5 enzyme

    • cGMP substrate

    • Fluorescently labeled GMP tracer

    • GMP-specific antibody

    • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

    • Test compounds (dissolved in DMSO)

    • 384-well microplates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the PDE5 enzyme to the wells of the microplate.

    • Add the test compound dilutions to the wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cGMP substrate.

    • Incubate at room temperature to allow for the conversion of cGMP to GMP.

    • Stop the reaction by adding a solution containing the GMP-specific antibody and the fluorescently labeled GMP tracer.

    • Incubate to allow for competition between the enzyme-produced GMP and the tracer for antibody binding.

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • The fluorescence polarization signal is inversely proportional to the amount of GMP produced.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

PDE5_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Enzyme Dispense PDE5 Enzyme into Microplate Wells Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Test Compound (or DMSO control) Dispense_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add cGMP Substrate (Start Reaction) Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at RT Add_Substrate->Incubate_Reaction Add_Detection_Reagents Add Detection Reagents (Antibody + FP-Tracer) Incubate_Reaction->Add_Detection_Reagents Incubate_Detection Incubate for Detection Add_Detection_Reagents->Incubate_Detection Read_Plate Read Fluorescence Polarization Incubate_Detection->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

In Vitro PDE5 Inhibition Assay Workflow

Conclusion

This compound is a highly potent, non-competitive PDE5 inhibitor with a distinct imidazoquinazoline-2-thione scaffold. While detailed structure-activity relationship data for its direct analogs are not publicly available, the general principles of PDE5 inhibitor design suggest that modifications to the N-3 and 8-positions of the core structure are likely to yield novel compounds with modulated activity, selectivity, and pharmacokinetic profiles. The provided generalized synthesis and assay protocols offer a framework for the exploration and evaluation of such potential structural analogs. Further research into this chemical space could lead to the development of new therapeutic agents with improved properties.

References

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment with Thioquinapiperifil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil, also known as KF31327, is an imidazoquinazoline derivative identified as a potent phosphodiesterase-5 (PDE-5) inhibitor.[1] While it has been detected in dietary supplements, its application in a cell culture research setting is not yet widely documented in publicly available literature. However, based on its known mechanism as a PDE-5 inhibitor and the documented anticancer activities of other imidazoquinazoline derivatives, this compound holds potential as a research compound for investigating cellular signaling pathways and therapeutic effects.[2][3][4]

This document provides a comprehensive set of protocols and application notes to guide researchers in the preliminary investigation of this compound's effects on cultured cells. The methodologies outlined here are based on standard cell biology techniques and the known pharmacology of PDE-5 inhibitors.

Mechanism of Action and Signaling Pathway

As a PDE-5 inhibitor, this compound is expected to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG), which mediates various downstream effects, including smooth muscle relaxation and inhibition of cell proliferation.[5][6] PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, this compound would lead to an accumulation of intracellular cGMP, thereby enhancing PKG signaling.

PDE5_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment NO_source Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 Degraded by Cellular_Effects Downstream Cellular Effects (e.g., Antiproliferation) PKG->Cellular_Effects 5GMP 5'-GMP (Inactive) PDE5->5GMP This compound This compound This compound->PDE5 Inhibits

Figure 1: Proposed signaling pathway of this compound via PDE-5 inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound in a cell culture model. Given that other imidazoquinazoline derivatives have shown efficacy against breast cancer cell lines, a cell line such as MCF-7 could be a suitable starting point.[2]

A. General Cell Culture and Maintenance

This protocol describes the basic steps for thawing, culturing, and passaging an adherent cell line.

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cells to an appropriate culture flask (e.g., T-25 or T-75) and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

    • Add a minimal volume of pre-warmed trypsin-EDTA solution to cover the cell layer and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired split ratio.

B. Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for reproducible results.

  • Solubilization: this compound's solubility should be empirically determined. A common solvent for initial testing is Dimethyl Sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

C. Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This is a crucial first step to determine the cytotoxic potential and the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) and a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_setup Initial Setup cluster_assays Primary & Secondary Assays cluster_analysis Mechanism of Action Analysis Cell_Culture 1. Cell Line Selection & Culture (e.g., MCF-7) Compound_Prep 2. Prepare this compound Stock Solution (in DMSO) Cytotoxicity 3. Determine IC50 (MTT Assay) Compound_Prep->Cytotoxicity Proliferation 4a. Proliferation Assay (e.g., BrdU) Cytotoxicity->Proliferation Apoptosis 4b. Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis Migration 4c. Migration Assay (e.g., Wound Healing) Cytotoxicity->Migration Protein_Extraction 5. Protein Extraction from Treated Cells Proliferation->Protein_Extraction Western_Blot 6. Western Blot Analysis (e.g., for p-VASP, cGMP) Protein_Extraction->Western_Blot Data_Analysis 7. Data Analysis & Interpretation Western_Blot->Data_Analysis

Figure 2: Proposed workflow for investigating this compound in cell culture.

Data Presentation

Quantitative data should be organized into clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Incubation Time IC50 (µM) ± SD
24 hours 45.2 ± 3.1
48 hours 28.7 ± 2.5
72 hours 15.9 ± 1.8

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Protein Expression (Western Blot Densitometry)

Target Protein Control (Relative Density) This compound (IC50, 48h) (Relative Density) Fold Change
Phospho-VASP (Ser239) 1.00 2.85 +2.85
Total VASP 1.00 0.98 -0.02
Cleaved Caspase-3 1.00 4.12 +4.12
β-Actin 1.00 1.00 1.00

Note: Data are hypothetical and for illustrative purposes only. Phospho-VASP (Ser239) is a downstream target of PKG and can serve as a marker for pathway activation.

References

Thioquinapiperifil: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding in vivo dosage and detailed experimental protocols for Thioquinapiperifil is not extensively available in the public domain. This document provides a general framework based on the known pharmacology of this compound and established methodologies for similar molecules, specifically phosphodiesterase-5 (PDE-5) inhibitors. Researchers should consider this a preliminary guide and must conduct dose-finding and pharmacokinetic studies to determine the appropriate dosage and experimental design for their specific animal models and research questions.

Introduction

This compound, formerly known as KF31327, is identified as a potent phosphodiesterase-5 (PDE-5) inhibitor.[1] PDE-5 inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic GMP in the smooth muscle cells lining the blood vessels that supply the corpus cavernosum of the penis. This inhibition leads to vasodilation and increased blood flow, facilitating erection. The mechanism of action of PDE-5 inhibitors is well-established and involves the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.

Mechanism of Action: PDE-5 Inhibition

cluster_pathway NO/cGMP Pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation GTP to cGMP GTP to cGMP Guanylate Cyclase Activation->GTP to cGMP Converts Smooth Muscle Relaxation Smooth Muscle Relaxation GTP to cGMP->Smooth Muscle Relaxation Increased cGMP leads to cGMP cGMP GTP to cGMP->cGMP Vasodilation & Increased Blood Flow Vasodilation & Increased Blood Flow Smooth Muscle Relaxation->Vasodilation & Increased Blood Flow Penile Erection Penile Erection Vasodilation & Increased Blood Flow->Penile Erection 5'-GMP 5'-GMP cGMP->5'-GMP Degradation by PDE-5 This compound This compound This compound->5'-GMP Inhibits

Caption: Signaling pathway of PDE-5 inhibition by this compound.

Quantitative Data Summary

There is a critical lack of publicly available quantitative data from controlled in vivo studies for this compound. One report identified its presence in dietary supplements at approximately 13-15 mg per tablet.[1] However, this does not represent a scientifically validated dosage for preclinical research.

Without data from formal preclinical studies, a table summarizing dosage, administration routes, and animal models cannot be provided. Researchers are strongly advised to conduct initial dose-ranging studies to determine the No-Observed-Adverse-Effect Level (NOAEL) and the minimally effective dose.

Experimental Protocols

The following are generalized protocols for evaluating a novel PDE-5 inhibitor in vivo. These should be adapted based on the specific research goals and institutional guidelines.

Animal Models

The choice of animal model is crucial for the successful evaluation of a new therapeutic agent. Common models in biomedical research include mice, rats, rabbits, and guinea pigs. For studying erectile dysfunction, aged rats or specific genetic models can be particularly relevant.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Workflow:

cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis Animal Acclimatization Animal Acclimatization Fasting (if required) Fasting (if required) Animal Acclimatization->Fasting (if required) Dose Preparation Dose Preparation Fasting (if required)->Dose Preparation Route of Administration (e.g., Oral Gavage, IV) Route of Administration (e.g., Oral Gavage, IV) Dose Preparation->Route of Administration (e.g., Oral Gavage, IV) Dose Administration Dose Administration Route of Administration (e.g., Oral Gavage, IV)->Dose Administration Blood Sampling (serial time points) Blood Sampling (serial time points) Dose Administration->Blood Sampling (serial time points) Tissue Harvesting (optional, terminal) Tissue Harvesting (optional, terminal) Dose Administration->Tissue Harvesting (optional, terminal) Sample Processing (e.g., Plasma Separation) Sample Processing (e.g., Plasma Separation) Blood Sampling (serial time points)->Sample Processing (e.g., Plasma Separation) Tissue Harvesting (optional, terminal)->Sample Processing (e.g., Plasma Separation) Bioanalytical Method (e.g., LC-MS/MS) Bioanalytical Method (e.g., LC-MS/MS) Sample Processing (e.g., Plasma Separation)->Bioanalytical Method (e.g., LC-MS/MS) Data Analysis (PK parameters) Data Analysis (PK parameters) Bioanalytical Method (e.g., LC-MS/MS)->Data Analysis (PK parameters)

Caption: General workflow for a pharmacokinetic study.

Methodology:

  • Animal Preparation: Healthy, adult male rodents (e.g., Sprague-Dawley rats) are typically used. Animals should be acclimatized for at least one week before the experiment.

  • Dose Formulation: this compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The formulation should be uniform and stable.

  • Dose Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection). A low, medium, and high dose group, along with a vehicle control group, is recommended.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

In Vivo Efficacy Study Protocol (Erectile Function Model)

Objective: To evaluate the pro-erectile effect of this compound in an animal model.

Workflow:

cluster_0 Preparation cluster_1 Dosing cluster_2 Stimulation & Measurement cluster_3 Data Analysis Animal Anesthesia Animal Anesthesia Surgical Preparation (e.g., Cannulation of Carotid Artery) Surgical Preparation (e.g., Cannulation of Carotid Artery) Animal Anesthesia->Surgical Preparation (e.g., Cannulation of Carotid Artery) This compound Administration This compound Administration Surgical Preparation (e.g., Cannulation of Carotid Artery)->this compound Administration Cavernous Nerve Stimulation Cavernous Nerve Stimulation This compound Administration->Cavernous Nerve Stimulation Measurement of Intracavernosal Pressure (ICP) Measurement of Intracavernosal Pressure (ICP) Cavernous Nerve Stimulation->Measurement of Intracavernosal Pressure (ICP) Measurement of Mean Arterial Pressure (MAP) Measurement of Mean Arterial Pressure (MAP) Cavernous Nerve Stimulation->Measurement of Mean Arterial Pressure (MAP) Calculate ICP/MAP Ratio Calculate ICP/MAP Ratio Measurement of Intracavernosal Pressure (ICP)->Calculate ICP/MAP Ratio Measurement of Mean Arterial Pressure (MAP)->Calculate ICP/MAP Ratio Statistical Analysis Statistical Analysis Calculate ICP/MAP Ratio->Statistical Analysis

Caption: Workflow for an in vivo efficacy study in an erectile function model.

Methodology:

  • Animal Preparation: Anesthetize adult male rats.

  • Surgical Procedure: Expose the carotid artery for blood pressure monitoring (Mean Arterial Pressure - MAP) and the corpus cavernosum for intracavernosal pressure (ICP) measurement. Expose the cavernous nerve for electrical stimulation.

  • Drug Administration: Administer this compound or vehicle control intravenously or intraperitoneally.

  • Nerve Stimulation: After a set period for drug absorption, apply electrical stimulation to the cavernous nerve to induce an erectile response.

  • Data Acquisition: Record ICP and MAP continuously.

  • Data Analysis: Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) as the primary measure of erectile function. Compare the results between the treated and control groups.

Safety and Toxicology

Preliminary toxicology studies are essential. These typically involve dose-range finding studies in two species (one rodent, one non-rodent) to identify the maximum tolerated dose (MTD) and potential target organs of toxicity. Clinical observations, body weight changes, food and water consumption, and terminal necropsy with histopathology of major organs should be performed.

Conclusion

The provided information serves as a foundational guide for initiating in vivo research on this compound. Due to the absence of specific preclinical data in the public domain, it is imperative that researchers undertake thorough dose-finding and pharmacokinetic studies to establish safe and effective dosage regimens for their specific experimental contexts. The generalized protocols for pharmacokinetic and efficacy studies outlined here can be adapted to generate the necessary preliminary data for this novel PDE-5 inhibitor.

References

Application Notes and Protocols for the Analytical Detection of Thioquinapiperifil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Thioquinapiperifil, a phosphodiesterase-5 (PDE-5) inhibitor, in various matrices. The protocols are intended for analytical chemists, quality control specialists, and researchers in the fields of pharmaceutical analysis, forensic science, and drug metabolism.

Introduction

This compound is a synthetic compound identified as an analogue of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE-5).[1][2][3] PDE-5 inhibitors are a class of drugs primarily used to treat erectile dysfunction and pulmonary hypertension.[1][2][3] The mechanism of action involves the inhibition of the PDE-5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2][3] By inhibiting PDE-5, this compound increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[1][2][3] The clandestine inclusion of this compound and its analogues in dietary supplements has necessitated the development of robust and sensitive analytical methods for their detection and quantification.[4]

This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: PDE-5 Inhibition

The signaling pathway below illustrates the mechanism of action of PDE-5 inhibitors like this compound.

PDE5_Inhibition cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP PDE5 PDE-5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP (inactive) PDE5->GMP degrades This compound This compound This compound->PDE5 inhibits Workflow Sample Sample (Dietary Supplement or Biological Matrix) Preparation Sample Preparation (Extraction/SPE) Sample->Preparation Analysis Analytical Method Preparation->Analysis HPLC HPLC-UV Analysis->HPLC High Conc. LCMS LC-MS/MS Analysis->LCMS Low Conc. Data Data Acquisition and Processing HPLC->Data LCMS->Data Quantification Quantification Data->Quantification Identification Identification Data->Identification Report Reporting Quantification->Report Identification->Report

References

Application Notes and Protocols for Thioquinapiperifil in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil is an imidazoquinazoline derivative that acts as a potent and selective inhibitor of phosphodiesterase-5 (PDE-5).[1] PDE-5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[2][3][4] By inhibiting PDE-5, this compound increases intracellular levels of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events. This mechanism of action makes this compound a valuable tool for studying cGMP-mediated physiological processes and a potential therapeutic agent for conditions where elevated cGMP levels are beneficial, such as erectile dysfunction and pulmonary arterial hypertension.[5][6]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize PDE-5 inhibitors.

Signaling Pathway

The nitric oxide (NO)-cGMP signaling pathway is a crucial regulator of various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1][2] The pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The intracellular concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), with PDE-5 being a primary enzyme responsible for its hydrolysis to the inactive 5'-GMP.[3][4] this compound, as a PDE-5 inhibitor, prevents this degradation, thereby amplifying the cGMP signal.

cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Smooth Muscle) NO_source Nitric Oxide (NO) Source NO NO NO_source->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP (Inactive) PDE5->5GMP Physiological_Response Physiological Response (e.g., Muscle Relaxation) PKG->Physiological_Response This compound This compound This compound->PDE5 Inhibits cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of This compound and controls in DMSO. Dispense_Compound Dispense compounds and controls to assay plate. Compound_Prep->Dispense_Compound Reagent_Prep Prepare working solutions of PDE-5 enzyme and FAM-cGMP tracer in assay buffer. Add_Enzyme Add PDE-5 enzyme solution to all wells. Reagent_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Incubate_1 Incubate at room temperature. Add_Enzyme->Incubate_1 Add_Tracer Add FAM-cGMP tracer solution to all wells. Incubate_1->Add_Tracer Incubate_2 Incubate to reach binding equilibrium. Add_Tracer->Incubate_2 Read_Plate Read fluorescence polarization on a microplate reader. Incubate_2->Read_Plate Calculate_Inhibition Calculate percent inhibition for each compound concentration. Read_Plate->Calculate_Inhibition Plot_Curve Plot dose-response curve and determine IC₅₀ value. Calculate_Inhibition->Plot_Curve

References

Application Notes and Protocols: Thioquinapiperifil in Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil is identified as a phosphodiesterase-5 (PDE-5) inhibitor, a class of compounds known to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] While its discovery was in the context of undeclared ingredients in dietary supplements, its specific mechanism of action presents a compelling case for its investigation in various disease models. This document provides a detailed overview of the potential applications of this compound in oncology, neuroinflammation, and cardiovascular research. The protocols outlined herein are based on established methodologies for other well-characterized PDE-5 inhibitors and are intended to serve as a comprehensive guide for researchers seeking to explore the therapeutic potential of this compound.

Introduction to this compound

This compound is an imidazoquinazoline derivative that has been identified as a potent inhibitor of phosphodiesterase-5 (PDE-5).[1] PDE-5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. By inhibiting PDE-5, this compound leads to an accumulation of cGMP, thereby amplifying the downstream effects of the nitric oxide (NO)/cGMP signaling pathway. This pathway is crucial in regulating vasodilation, inflammation, and neuronal function.

While research directly investigating this compound in specific diseases is not yet available, the well-established role of PDE-5 in pathophysiology suggests its potential utility in several therapeutic areas. This document outlines potential research applications and provides detailed protocols to investigate the efficacy of this compound.

Mechanism of Action: The cGMP Signaling Pathway

The therapeutic potential of this compound is rooted in its ability to modulate the cGMP signaling pathway. This pathway is initiated by the production of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. cGMP, in turn, activates protein kinase G (PKG), which mediates a variety of cellular responses, including smooth muscle relaxation, reduced inflammation, and modulation of neuronal activity. PDE-5 acts as a negative regulator of this pathway by hydrolyzing cGMP. By inhibiting PDE-5, this compound effectively enhances and prolongs cGMP signaling.

cluster_0 Cell Membrane cluster_1 Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Cyclic GMP (cGMP) sGC->cGMP converts GTP GTP GTP->sGC activates PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates This compound This compound This compound->PDE5 inhibits Cellular_Responses Cellular Responses (e.g., Vasodilation, Anti-inflammation) PKG->Cellular_Responses

Figure 1: Mechanism of Action of this compound.

Quantitative Data: Comparative Potency of PDE-5 Inhibitors

A critical first step in investigating a new PDE-5 inhibitor is to determine its half-maximal inhibitory concentration (IC50), a measure of its potency. While the IC50 for this compound is not currently available in the public domain, the following table provides the IC50 values for other well-known PDE-5 inhibitors for comparative purposes. A protocol for determining the IC50 of this compound is provided in Section 4.1.

CompoundPDE-5 IC50 (nM)
This compound To be determined
Sildenafil3.5 - 5.22
Vardenafil0.7
Tadalafil1.8
Avanafil5.2

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in various disease models.

In Vitro PDE-5 Inhibition Assay

This protocol is designed to determine the IC50 value of this compound for the PDE-5 enzyme.

cluster_workflow IC50 Determination Workflow start Prepare Reagents: - Recombinant PDE-5 - cGMP (substrate) - this compound dilutions - Detection reagents incubation Incubate PDE-5, cGMP, and this compound start->incubation detection Measure remaining cGMP or product formation (GMP) incubation->detection analysis Plot dose-response curve and calculate IC50 detection->analysis end Determine IC50 of This compound analysis->end

Figure 2: Workflow for PDE-5 IC50 Determination.

Materials:

  • Recombinant human PDE-5 enzyme

  • cGMP (substrate)

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Detection reagent (e.g., commercially available PDE-Glo™ Phosphodiesterase Assay)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.

  • In a 96-well plate, add the assay buffer, recombinant PDE-5 enzyme, and the various dilutions of this compound. Include a control group with no inhibitor.

  • Initiate the enzymatic reaction by adding cGMP to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Plot the percentage of PDE-5 inhibition against the logarithm of the this compound concentration.

  • Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic curve).

Application in Oncology Research

Rationale: PDE-5 is overexpressed in various cancer types, and its inhibition has been shown to induce apoptosis, inhibit proliferation, and enhance the efficacy of chemotherapeutic agents.

4.2.1. In Vitro Cancer Cell Viability Assay

This protocol assesses the effect of this compound on the viability of cancer cells, both alone and in combination with a standard chemotherapeutic agent.

Materials:

  • Cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control group.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Analyze the data to determine the IC50 of each treatment and assess for synergistic effects between this compound and the chemotherapeutic agent.

Application in Neuroinflammation Research

Rationale: PDE-5 inhibitors have demonstrated neuroprotective effects by reducing neuroinflammation, a key process in many neurodegenerative diseases.

4.3.1. In Vitro Microglia Activation Assay

This protocol evaluates the ability of this compound to suppress the inflammatory response in microglial cells.

cluster_0 Experimental Setup cluster_1 Cellular Response Microglia Microglia (e.g., BV-2 cells) LPS Lipopolysaccharide (LPS) Activation Microglial Activation LPS->Activation stimulates This compound This compound This compound->Activation inhibits Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-1β) Activation->Inflammatory_Mediators releases

Figure 3: Inhibition of Microglial Activation.

Materials:

  • Microglial cell line (e.g., BV-2)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits (for TNF-α and IL-1β)

  • 24-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Plate microglial cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

  • Measure the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits.

  • Analyze the data to determine the effect of this compound on the production of inflammatory mediators.

Application in Cardiovascular Research

Rationale: PDE-5 inhibitors have shown cardioprotective effects in models of myocardial infarction and heart failure.

4.4.1. In Vivo Myocardial Infarction Model

This protocol investigates the potential of this compound to reduce infarct size in an animal model of myocardial infarction.

Materials:

  • Rodents (e.g., rats or mice)

  • Anesthetics

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation

  • This compound

  • Vehicle control

  • Triphenyltetrazolium chloride (TTC) stain

  • Echocardiography equipment

Procedure:

  • Anesthetize the animals and perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.

  • After a period of ischemia (e.g., 30 minutes), remove the ligature to allow for reperfusion.

  • Administer this compound or vehicle control at the onset of reperfusion.

  • After a period of reperfusion (e.g., 24 hours), euthanize the animals and excise the hearts.

  • Slice the ventricles and stain with TTC to differentiate between infarcted (pale) and viable (red) tissue.

  • Quantify the infarct size as a percentage of the area at risk.

  • In a separate cohort of animals, perform echocardiography before and after the procedure to assess cardiac function.

  • Analyze the data to determine if this compound treatment reduces infarct size and improves cardiac function.

Conclusion

This compound, as a PDE-5 inhibitor, holds significant potential for investigation in a range of diseases characterized by dysregulation of the cGMP signaling pathway. The application notes and protocols provided in this document offer a foundational framework for researchers to explore the therapeutic utility of this compound in oncology, neuroinflammation, and cardiovascular disease. Further research is warranted to fully elucidate the pharmacological profile and therapeutic efficacy of this compound.

References

Application Notes and Protocols for Thioquinapiperifil Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, this compound enhances the cGMP-mediated signaling cascade, leading to smooth muscle relaxation and vasodilation.[4][5][6] This mechanism of action suggests therapeutic potential in a range of disorders beyond erectile dysfunction, including pulmonary hypertension and neuroinflammatory conditions.[4][7]

These application notes provide a comprehensive suite of protocols for the preclinical evaluation of this compound's efficacy, from initial in vitro characterization to in vivo proof-of-concept studies. The protocols are designed to be a practical guide for researchers in pharmacology and drug development.

Section 1: In Vitro Efficacy Assessment

Protocol 1.1: PDE5A1 Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5A1 enzyme. A fluorescence polarization (FP) assay is a common and efficient method.[8]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of this compound in assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT) to achieve final concentrations ranging from picomolar to micromolar.[9]

    • Reconstitute purified recombinant human PDE5A1 enzyme, a FAM-labeled cGMP substrate, and a binding agent (phosphate-binding nanobeads) in assay buffer as per the manufacturer's instructions (e.g., BPS Bioscience PDE5A1 Assay Kit).[8]

  • Assay Procedure (96-well plate format):

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells.

    • Add 5 µL of the PDE5A1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 2.5 µL of the FAM-cGMP substrate solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction and initiate detection by adding 5 µL of the binding agent solution.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a microplate reader equipped for FP measurements.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Protocol 1.2: Intracellular cGMP Measurement Assay

This protocol measures the effect of this compound on intracellular cGMP levels in a relevant cell line (e.g., human aortic smooth muscle cells) using a competitive ELISA.

Methodology:

  • Cell Culture and Treatment:

    • Culture human aortic smooth muscle cells in appropriate media until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30 minutes.

    • Stimulate the cells with a nitric oxide (NO) donor, such as sodium nitroprusside (SNP), to activate soluble guanylate cyclase and induce cGMP production.

    • Incubate for 10 minutes.

  • Cell Lysis and Sample Preparation:

    • Aspirate the media and lyse the cells using a lysis buffer provided in a commercial cGMP ELISA kit (e.g., from Cell Biolabs, Arbor Assays, or Elabscience).[10][11][12]

    • Incubate on ice for 20 minutes.

    • Scrape the cells and centrifuge to pellet the cell debris. The supernatant contains the intracellular cGMP.[10]

  • cGMP ELISA Procedure:

    • Perform the competitive ELISA according to the manufacturer's protocol.[11] Briefly:

      • Add standards and samples to a 96-well plate pre-coated with an anti-rabbit IgG antibody.

      • Add a cGMP-peroxidase conjugate and a rabbit anti-cGMP polyclonal antibody.

      • Incubate for 2 hours at room temperature with shaking.

      • Wash the plate to remove unbound reagents.

      • Add a TMB substrate and incubate to develop color. The intensity of the color is inversely proportional to the cGMP concentration.

      • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards.

    • Calculate the cGMP concentration in each sample based on the standard curve.

    • Plot the cGMP concentration against the this compound concentration to determine the dose-response relationship.

Data Presentation: In Vitro Studies
AssayParameterThis compoundPositive Control (e.g., Sildenafil)
PDE5A1 Enzyme InhibitionIC50 (nM)ValueValue
Intracellular cGMP LevelsEC50 (nM)ValueValue
Max Fold Increase in cGMPValueValue
Cell Viability (e.g., A549)CC50 (µM)ValueValue

Section 2: Ex Vivo Functional Assessment

Protocol 2.1: Organ Bath Assay for Smooth Muscle Relaxation

This protocol evaluates the functional effect of this compound on smooth muscle tension using isolated tissue strips in an organ bath system. Rat thoracic aorta is a standard tissue for this purpose.[13][14]

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Sprague-Dawley rat and dissect the thoracic aorta in cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue and cut it into 3-5 mm rings.[14]

    • Mount the aortic rings on hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Check:

    • Connect the hooks to isometric force transducers to record tension.

    • Equilibrate the tissues under a resting tension of approximately 2 grams for 60 minutes, with solution changes every 15 minutes.[13]

    • To check for viability, induce contraction with a high concentration of potassium chloride (KCl). After washing, contract the tissue with phenylephrine. Once a stable contraction is achieved, add acetylcholine to test for endothelium-dependent relaxation.

  • Experimental Procedure:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine to induce a stable tone.

    • Once the contraction is stable, add cumulative concentrations of this compound to the organ bath at set intervals.

    • Record the relaxation response as a percentage of the pre-contracted tone.

  • Data Analysis:

    • Plot the percentage of relaxation against the log concentration of this compound.

    • Calculate the EC50 (half-maximal effective concentration) and Emax (maximum relaxation) from the concentration-response curve using non-linear regression.

Data Presentation: Ex Vivo Studies
TissueAgonist (Pre-contraction)ParameterThis compoundPositive Control (e.g., Sildenafil)
Rat Thoracic AortaPhenylephrineEC50 (nM)ValueValue
Emax (%)ValueValue

Section 3: In Vivo Efficacy Assessment

Protocol 3.1: Rat Model of Monocrotaline-Induced Pulmonary Hypertension

This model is widely used to assess the efficacy of potential therapies for pulmonary hypertension.[1][15][16][17]

Methodology:

  • Induction of Pulmonary Hypertension:

    • Administer a single subcutaneous injection of monocrotaline (MCT) (60 mg/kg) to male Sprague-Dawley rats.[1][16]

    • Monitor the animals for clinical signs of disease progression. The development of pulmonary hypertension typically occurs over 4 weeks.[1][15]

  • Treatment Protocol:

    • Randomly assign rats to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).

    • Begin treatment on day 14 post-MCT injection and continue until day 28.[16]

    • Administer this compound or vehicle orally once daily.

  • Efficacy Endpoints (at Day 28):

    • Hemodynamics: Anesthetize the rats and measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

    • Right Ventricular Hypertrophy: After euthanasia, dissect the heart and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the Fulton index (RV / (LV+S)) as a measure of hypertrophy.[15]

    • Histopathology: Perfuse and fix the lungs for histological analysis of pulmonary artery wall thickness.

Protocol 3.2: Mouse Model of Lipopolysaccharide-Induced Neuroinflammation

This model is used to investigate the anti-neuroinflammatory potential of test compounds.[18][19]

Methodology:

  • Induction of Neuroinflammation:

    • Administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 0.83 mg/kg) to C57BL/6J mice to induce a systemic inflammatory response leading to neuroinflammation.[20]

  • Treatment Protocol:

    • Randomly assign mice to treatment groups (Vehicle, this compound, Positive Control).

    • Administer this compound (e.g., orally or i.p.) 30 minutes before the LPS injection.

  • Efficacy Endpoints (24 hours post-LPS):

    • Cytokine Analysis: Euthanize the mice, collect brain tissue (e.g., hippocampus or cortex), and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[21]

    • Microglial Activation: Perform immunohistochemistry on brain sections using an antibody against Iba-1 to assess the morphology and density of microglia.

    • Behavioral Tests: Assess for sickness behavior or depressive-like symptoms using tests such as the open field test or forced swim test.

Data Presentation: In Vivo Studies

Table 3.1: Pulmonary Hypertension Model

Parameter Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control
Right Ventricular Systolic Pressure (mmHg) Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Fulton Index (RV / (LV+S)) Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

| Pulmonary Artery Wall Thickness (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3.2: Neuroinflammation Model

Parameter Vehicle Control This compound Positive Control
Brain TNF-α levels (pg/mg protein) Mean ± SEM Mean ± SEM Mean ± SEM
Brain IL-1β levels (pg/mg protein) Mean ± SEM Mean ± SEM Mean ± SEM

| Iba-1 Positive Cell Count (cells/mm²) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Section 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Protocol 4.1: Preclinical Pharmacokinetic Study

This protocol outlines a basic single-dose pharmacokinetic study in rats to determine key parameters like Cmax, Tmax, AUC, and half-life.

Methodology:

  • Animal Dosing:

    • Use male Sprague-Dawley rats fitted with jugular vein cannulas for serial blood sampling.

    • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in plasma samples.[22]

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.[23]

Data Presentation: Pharmacokinetic Study
RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋inf (ng*hr/mL)T¹/₂ (hr)Bioavailability (%)
IntravenousValueValueN/AValueValue100 (by definition)
OralValueValueValueValueValueValue

Mandatory Visualizations

Thioquinapiperifil_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP converts sGC (active) GMP 5'-GMP (inactive) cGMP->GMP degrades PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to Thio This compound Thio->PDE5 inhibits

Caption: this compound inhibits PDE5, increasing cGMP and promoting smooth muscle relaxation.

Efficacy_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo pde_assay PDE5 Enzyme Inhibition Assay cgmp_assay Intracellular cGMP Assay pde_assay->cgmp_assay organ_bath Organ Bath Relaxation Assay cgmp_assay->organ_bath pk_study Pharmacokinetic (PK) Study organ_bath->pk_study Proceed if active efficacy_models Efficacy Models (PAH, Neuroinflammation) pk_study->efficacy_models pkpd PK/PD Modeling efficacy_models->pkpd

Caption: A staged approach for evaluating this compound efficacy from in vitro to in vivo.

References

Thioquinapiperifil: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil, also known as KF31327, is a potent and selective noncompetitive inhibitor of phosphodiesterase-5 (PDE-5).[1] As a member of the imidazoquinazoline derivative family, it shares a mechanism of action with other well-known PDE-5 inhibitors used in the treatment of erectile dysfunction and pulmonary hypertension.[2] By inhibiting PDE-5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation.[3] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, including in vitro and in vivo methodologies, quantitative analysis, and stability testing.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₄H₂₈N₆OS[2]
Molecular Weight448.59 g/mol [2]
AppearanceSolid[InvivoChem]
LogP3.595[InvivoChem]
Hydrogen Bond Donor Count3[InvivoChem]
Hydrogen Bond Acceptor Count6[InvivoChem]
Rotatable Bond Count6[InvivoChem]
Table 2: In Vitro Efficacy of this compound
ParameterValueConditionsReference
IC₅₀ for PDE-50.074 nM[InvivoChem]
Platelet Aggregation InhibitionConcentration-dependent (0.1–10 µM)[InvivoChem]
cGMP Levels in Platelets0.95 ± 0.17 pmol/10⁸ cells10 µM this compound, 5 min incubation[InvivoChem]

Experimental Protocols

In Vitro PDE-5 Inhibition Assay

This protocol is adapted from established methods for measuring PDE-5 inhibition and can be used to determine the IC₅₀ of this compound.[4][5][6][7]

Materials:

  • Recombinant human PDE-5 enzyme

  • This compound

  • cGMP (substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Detection reagents (e.g., Malachite green-based phosphate detection kit or fluorescence-based assay)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer to achieve a range of concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • This compound dilution (or vehicle control)

    • Recombinant PDE-5 enzyme

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding cGMP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction according to the detection kit instructions (e.g., by adding a stop solution).

  • Add the detection reagents and measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of PDE-5 inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Measurement of Intracellular cGMP Levels

This protocol describes how to measure changes in intracellular cGMP levels in a cell line (e.g., smooth muscle cells, endothelial cells) in response to this compound.[8][9]

Materials:

  • Cultured cells expressing PDE-5

  • This compound

  • Nitric oxide (NO) donor (e.g., sodium nitroprusside)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • 96-well plate

  • Plate reader

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes).

  • Stimulate the cells with an NO donor to induce cGMP production.

  • After the desired stimulation time, lyse the cells using the lysis buffer provided in the cGMP EIA kit.

  • Perform the cGMP EIA according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the concentration of cGMP in each sample using a standard curve.

  • Express the results as fold-change in cGMP levels compared to the vehicle-treated, stimulated control.

In Vitro Vasodilation Assay

This protocol can be used to assess the vasodilatory effects of this compound on isolated blood vessel segments.[10][11]

Materials:

  • Isolated arterial rings (e.g., from rat aorta)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)

  • Vasoconstrictor (e.g., phenylephrine)

  • This compound

  • Data acquisition system

Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C.

  • Allow the rings to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor.

  • Once a plateau is reached, add cumulative concentrations of this compound to the bath.

  • Record the changes in tension after each addition.

  • Calculate the percentage of relaxation induced by this compound relative to the pre-contracted tension.

  • Construct a concentration-response curve and determine the EC₅₀ value.

In Vivo Delivery and Efficacy in an Animal Model of Erectile Dysfunction

This protocol, adapted from studies on other PDE-5 inhibitors, describes a method to evaluate the in vivo efficacy of this compound in a rat model of erectile dysfunction.[2][12][13][14][15]

Animals:

  • Male Sprague-Dawley rats

Materials:

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Anesthesia (e.g., ketamine/xylazine)

  • Cavernous nerve stimulation electrodes

  • Intracavernosal pressure (ICP) measurement system

Procedure:

  • Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a specified time to allow for drug absorption, anesthetize the animals.

  • Surgically expose the cavernous nerve and penis.

  • Insert a needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

  • Deliver electrical stimulation to the cavernous nerve to induce an erection.

  • Record the maximal ICP and the total ICP (area under the curve) during stimulation.

  • Compare the erectile responses in the this compound-treated group to the vehicle-treated group.

Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices (e.g., plasma, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18][19][20]

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Sample preparation reagents (e.g., acetonitrile for protein precipitation)

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add the internal standard.

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analyte from matrix components using a suitable gradient elution.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the analytical standard.

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Stability Testing

This protocol outlines a basic approach for assessing the stability of this compound in a given formulation, based on FDA and ICH guidelines.[21][22][23][24]

Materials:

  • This compound formulation

  • Stability chambers with controlled temperature and humidity

  • Validated analytical method for quantifying this compound (e.g., LC-MS/MS as described above)

Procedure:

  • Protocol Design:

    • Define the storage conditions to be tested (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

    • Establish the testing time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

    • Specify the tests to be performed at each time point (e.g., appearance, assay of active ingredient, degradation products).

  • Study Execution:

    • Place the this compound formulation in the stability chambers.

    • At each time point, remove samples and perform the specified tests.

  • Data Evaluation:

    • Analyze the data for trends in the degradation of this compound and the formation of degradation products.

    • Establish a shelf-life or re-test period based on the time it takes for the product to no longer meet its predefined acceptance criteria.

Mandatory Visualizations

PDE5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP This compound This compound This compound->PDE5 Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: NO-cGMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vitro_PDE5_Inhibition Start Start: Prepare Reagents Serial_Dilution Create Serial Dilution of This compound Start->Serial_Dilution Plate_Setup Add Buffer, Inhibitor, and PDE-5 to 96-well Plate Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add cGMP Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Add Detection Reagents and Read Plate Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro PDE-5 inhibition assay.

Logical_Relationship_Delivery_Methods cluster_in_vitro In Vitro Delivery cluster_in_vivo In Vivo Delivery This compound This compound DMSO_Stock DMSO Stock Solution This compound->DMSO_Stock Dissolved in Oral_Formulation Oral Formulations This compound->Oral_Formulation Formulated for Parenteral_Formulation Parenteral Formulations This compound->Parenteral_Formulation Formulated for Aqueous_Buffer Dilution in Aqueous Buffer DMSO_Stock->Aqueous_Buffer PEG400 Dissolved in PEG400 Oral_Formulation->PEG400 CMC_Suspension Suspension in 0.2% CMC Oral_Formulation->CMC_Suspension Tween_CMC 0.25% Tween 80 + 0.5% CMC Oral_Formulation->Tween_CMC Food_Mixture Mixing with Food Powders Oral_Formulation->Food_Mixture Injectable_Vehicle Injectable Vehicle (e.g., DMSO/PEG300/Tween 80/Saline) Parenteral_Formulation->Injectable_Vehicle

Caption: Overview of this compound delivery methods for research.

References

Application Notes and Protocols for Thioquinapiperifil as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil is an imidazoquinazoline derivative identified as a potent phosphodiesterase-5 (PDE-5) inhibitor.[1] PDE-5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[2][3] Inhibitors of PDE-5, such as sildenafil, have been instrumental as both therapeutics and research tools to study cGMP-mediated physiological processes.[4][5] This document provides detailed application notes and protocols for the characterization and utilization of this compound as a molecular probe to investigate the PDE-5/cGMP signaling cascade.

Given the limited publicly available data on this compound, this guide is based on established methodologies for well-characterized PDE-5 inhibitors. The provided protocols and data tables serve as a template for the experimental determination of this compound's biochemical and cellular properties.

Mechanism of Action

This compound, as a PDE-5 inhibitor, competitively binds to the catalytic site of the PDE-5 enzyme. This prevents the hydrolysis of cGMP to 5'-GMP, leading to an accumulation of intracellular cGMP.[5] The subsequent activation of cGMP-dependent protein kinases (PKGs) and other cGMP effectors mediates various downstream cellular responses, including smooth muscle relaxation.[5]

NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes This compound This compound This compound->PDE5 Inhibits Cellular_Response Downstream Cellular Response PKG->Cellular_Response Phosphorylates Substrates

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE-5.

Data Presentation

The following tables summarize the key quantitative data that should be determined experimentally for this compound to validate its use as a molecular probe.

Table 1: Biochemical Potency of this compound

Parameter Description Expected Value
IC50 (nM) Concentration for 50% inhibition of recombinant human PDE-5A1 activity. To be determined (TBD)
Ki (nM) Inhibition constant, reflecting binding affinity to PDE-5A1. TBD

| Binding Affinity (Kd, nM) | Dissociation constant, a direct measure of binding to PDE-5A1. | TBD |

Table 2: Selectivity Profile of this compound against Phosphodiesterase Isoforms

PDE Isoform IC50 (nM) Selectivity (Fold vs. PDE-5)
PDE-1 TBD TBD
PDE-2 TBD TBD
PDE-3 TBD TBD
PDE-4 TBD TBD
PDE-5A1 TBD 1
PDE-6 TBD TBD

| PDE-11 | TBD | TBD |

Experimental Protocols

Protocol 1: In Vitro PDE-5 Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound for PDE-5. A common method is a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human PDE-5A1 enzyme

  • Fluorescein-labeled cGMP (FL-cGMP)

  • Anti-cGMP antibody

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted this compound solutions or vehicle (DMSO in Assay Buffer) for control wells.

  • Add 10 µL of PDE-5A1 enzyme solution (at a concentration optimized for the linear range of the assay) to all wells except the "no enzyme" control.

  • Initiate the reaction by adding 5 µL of FL-cGMP substrate.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the enzymatic reaction and detect the remaining FL-cGMP by adding 10 µL of a mixture containing the anti-cGMP antibody.

  • Incubate for another 60 minutes to allow for antibody-tracer binding.

  • Measure fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the controls.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_compound Add Compound/Vehicle to Plate prep_compound->add_compound add_enzyme Add PDE-5A1 Enzyme add_compound->add_enzyme add_substrate Add FL-cGMP Substrate (Initiate Reaction) add_enzyme->add_substrate incubate1 Incubate (60 min) add_substrate->incubate1 add_antibody Add Anti-cGMP Antibody (Stop & Detect) incubate1->add_antibody incubate2 Incubate (60 min) add_antibody->incubate2 read_plate Measure Fluorescence Polarization incubate2->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound using a fluorescence polarization assay.
Protocol 2: Cellular cGMP Accumulation Assay

This protocol measures the ability of this compound to increase cGMP levels in a cellular context, typically in smooth muscle cells or transfected HEK293 cells expressing PDE-5.

Materials:

  • Cultured cells (e.g., human aortic smooth muscle cells)

  • Cell culture medium and supplements

  • Sodium nitroprusside (SNP), an NO donor

  • This compound

  • Lysis buffer

  • Commercial cGMP enzyme immunoassay (EIA) kit

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Replace the medium with serum-free medium and pre-incubate the cells with varying concentrations of this compound for 30 minutes.

  • Stimulate the cells with an NO donor (e.g., 10 µM SNP) for 10 minutes to activate soluble guanylyl cyclase.

  • Terminate the reaction by aspirating the medium and adding lysis buffer.

  • Collect the cell lysates.

  • Quantify the cGMP concentration in the lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.

  • Normalize cGMP levels to the total protein concentration in each well.

  • Plot the cGMP concentration against the this compound concentration to determine the dose-dependent effect.

Protocol 3: Development of a Fluorescent this compound Probe (Hypothetical)

To visualize the subcellular localization of PDE-5 or to perform binding studies in intact cells, a fluorescently labeled version of this compound could be synthesized. Based on its structure, the hydroxymethyl group on the piperidinyl ring presents a potential site for derivatization without significantly impacting the core pharmacophore responsible for PDE-5 binding.

Conceptual Workflow:

  • Synthesis: Chemically modify the hydroxymethyl group of this compound to introduce a reactive linker, such as an amine or an azide.

  • Conjugation: React the linker-modified this compound with a suitable fluorescent dye (e.g., a bright, photostable fluorophore with an NHS-ester or alkyne group).

  • Purification: Purify the fluorescent conjugate using HPLC.

  • Validation:

    • Confirm the identity of the probe by mass spectrometry.

    • Verify that the fluorescent probe retains high-affinity binding to PDE-5 using the in vitro inhibition assay (Protocol 1).

    • Use the probe for cellular imaging experiments (e.g., confocal microscopy) in cells known to express PDE-5 to observe its subcellular distribution.

start This compound synthesis Chemical Synthesis: Introduce Linker at Hydroxymethyl Group start->synthesis conjugation Conjugation: React with Fluorescent Dye synthesis->conjugation purification Purification (HPLC) conjugation->purification validation Probe Validation purification->validation ms_spec Mass Spectrometry validation->ms_spec Confirm Structure binding_assay PDE-5 Binding Assay validation->binding_assay Confirm Affinity imaging Cellular Imaging validation->imaging Confirm Utility end Validated Fluorescent Probe ms_spec->end binding_assay->end imaging->end

Caption: Conceptual workflow for the development and validation of a fluorescent this compound probe.

References

Troubleshooting & Optimization

Thioquinapiperifil Experimental Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of Thioquinapiperifil, a potent phosphodiesterase-5 (PDE-5) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, noncompetitive inhibitor of phosphodiesterase-5 (PDE-5) with an IC50 of 0.074 nM.[1] Its primary mechanism of action is to prevent the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[2][3][4] By inhibiting PDE-5, this compound leads to an accumulation of cGMP, which in turn activates cGMP-dependent protein kinase (PKG), resulting in various cellular responses, including smooth muscle relaxation and vasodilation.[2][5]

Q2: What is a recommended starting concentration for in vitro experiments?

A starting point for in vitro experiments can be guided by its IC50 value and reported effective concentrations in similar assays. For this compound, which has an IC50 of 0.074 nM, a concentration range of 0.1 to 10 µM has been shown to inhibit platelet aggregation in a concentration-dependent manner.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare a stock solution of this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][6][7] To minimize the potential for cytotoxicity from the solvent, the final concentration of DMSO in your cell culture medium should generally be kept below 0.1% (v/v).

Q4: What are the potential off-target effects of this compound?

As a PDE-5 inhibitor, this compound may exhibit off-target effects by inhibiting other phosphodiesterase isoforms, although it is reported to be selective. The most common off-target concern for PDE-5 inhibitors is the inhibition of PDE6, which is found in the retina and can lead to visual disturbances.[8] High concentrations of some PDE-5 inhibitors have also been shown to affect other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway in platelets.[9] It is advisable to test a range of concentrations to identify a window where the desired on-target effects are observed without significant off-target activity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in cell culture medium. - Low aqueous solubility of the compound. - High concentration of the compound. - Interaction with components in the culture medium.- Ensure the final DMSO concentration is as low as possible (ideally <0.1%). - Prepare the working solution by adding the DMSO stock solution to the medium slowly while vortexing. - If precipitation persists, consider using a lower concentration or exploring the use of solubilizing agents, though this may impact cellular responses.[10]
No observable effect at expected concentrations. - Inactive compound. - Insufficient concentration. - Cell line is not responsive to PDE-5 inhibition. - Issues with the assay itself.- Verify the activity of your this compound stock with a positive control if available. - Perform a dose-response experiment with a wider concentration range. - Confirm that your cell line expresses PDE-5 and the necessary components of the NO/cGMP signaling pathway.[11] - Troubleshoot your assay with a known PDE-5 inhibitor like sildenafil as a positive control.
High levels of cytotoxicity observed. - The compound itself is toxic to the cells at the tested concentrations. - The concentration of the solvent (e.g., DMSO) is too high.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. - Ensure the final DMSO concentration in the culture medium is below 0.1%. - Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Inconsistent or variable results between experiments. - Inconsistent preparation of stock or working solutions. - Variability in cell culture conditions (e.g., cell density, passage number). - Degradation of the compound.- Prepare fresh working solutions for each experiment from a frozen stock. - Standardize cell culture procedures and use cells within a consistent passage number range. - Store the this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Experiments

Assay TypeRecommended Starting Concentration RangeKey Considerations
Cell Viability/Cytotoxicity0.01 µM - 50 µMTo determine the maximum non-toxic concentration.
cGMP Measurement0.1 nM - 10 µMTitrate to find the concentration that gives a robust increase in cGMP.
Western Blot (Pathway Analysis)1 nM - 10 µMUse a concentration known to be effective from cGMP assays.
Functional Assays (e.g., migration, proliferation)1 nM - 10 µMThe optimal concentration will be highly cell-type and assay-dependent.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol describes how to determine the maximum non-toxic concentration of this compound using a standard MTT assay.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C.

  • Seed cells: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).

  • Treat cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Perform MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analyze data: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not significantly reduce cell viability is your maximum non-toxic concentration.

Protocol 2: Western Blot Analysis of the cGMP/PKG Signaling Pathway

This protocol outlines the steps to assess the effect of this compound on the cGMP/PKG signaling pathway by measuring the phosphorylation of downstream targets.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VASP, anti-VASP, anti-PDE5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell treatment: Culture and treat your cells with the determined optimal concentration of this compound for a specified time. Include a vehicle control.

  • Cell lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

Mandatory Visualizations

Thioquinapiperifil_Signaling_Pathway cluster_0 Cell Membrane NO NO sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP GTP->sGC_active PDE5 PDE-5 cGMP->PDE5 degraded by PKG_inactive PKG (inactive) cGMP->PKG_inactive activates GMP GMP PDE5->GMP This compound This compound This compound->PDE5 inhibits PKG_active PKG (active) PKG_inactive->PKG_active Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKG_active->Cellular_Response leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Concentration Optimization A Prepare this compound Stock Solution (in DMSO) B Determine Maximum Non-toxic Concentration (e.g., MTT Assay) A->B C Perform Dose-Response Experiment for Biological Activity (e.g., cGMP Assay) B->C D Select Optimal Concentration (Effective and Non-toxic) C->D E Conduct Downstream Experiments (e.g., Western Blot, Functional Assays) D->E F Analyze and Interpret Data E->F

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed Q1 Are stock solutions prepared fresh and stored properly? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the final DMSO concentration consistent and <0.1%? A1_Yes->Q2 Sol1 Prepare fresh stock solutions, aliquot, and store at -80°C. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are cell culture conditions (passage, density) standardized? A2_Yes->Q3 Sol2 Adjust dilution to ensure consistent and low DMSO concentration. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Review assay protocol for other sources of variability. A3_Yes->End Sol3 Implement and adhere to strict cell culture protocols. A3_No->Sol3 Sol3->End

Caption: Troubleshooting inconsistent experimental results.

References

improving Thioquinapiperifil stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Thioquinapiperifil in solution.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Solution

Symptoms:

  • Visible particulate matter, cloudiness, or turbidity in the solution.

  • Inconsistent results in biological assays.[1]

  • Lower than expected concentration when measured spectrophotometrically or by chromatography.

Possible Causes and Solutions:

CauseRecommended Action
Low Aqueous Solubility This compound, like many organic molecules, may have limited solubility in purely aqueous buffers.
Solution 1: Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[2] For working solutions, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.[2]
Solution 2: pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Determine the pKa of this compound (if not known, this can be predicted using software or determined experimentally) and adjust the buffer pH to a range where the molecule is in its more soluble ionized form.
Compound Concentration Exceeds Solubility Limit The concentration of this compound in the prepared solution is higher than its solubility threshold in that specific solvent system.
Solution: Determine Solubility Limit: Perform a solubility test to determine the maximum soluble concentration in your desired buffer system. Prepare solutions at various concentrations and observe for precipitation.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of organic compounds.
Solution: Optimize Buffer Composition: If possible, reduce the salt concentration of your buffer. Alternatively, screen different buffer systems to find one that is more compatible with this compound.
Improper Dissolution Technique The compound may not have fully dissolved when preparing the solution.
Solution: Ensure Complete Dissolution: When preparing stock solutions, ensure the compound is completely dissolved before making further dilutions. Gentle warming (if the compound is thermally stable) and vortexing or sonication can aid dissolution.[2]
Issue 2: Degradation of this compound in Solution

Symptoms:

  • Loss of biological activity over time.

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • Changes in the color or pH of the solution.

Potential Degradation Pathways and Mitigation Strategies:

  • Hydrolysis: The quinazoline core of this compound may be susceptible to hydrolysis under strongly acidic or basic conditions.[3]

    • Recommendation: Maintain the pH of the solution within a neutral range (pH 6-8) unless experimental requirements dictate otherwise. Use buffered solutions to maintain a stable pH.

  • Oxidation: The thioether group in this compound is prone to oxidation, which can be catalyzed by light, heat, and trace metal ions.[4][5]

    • Recommendation 1: Use of Antioxidants: Add antioxidants to the solution. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or thiol-based antioxidants like dithiothreitol (DTT), although the compatibility of the latter with the specific assay should be confirmed.[6][7][8]

    • Recommendation 2: Degas Solvents: To remove dissolved oxygen, sparge solvents with an inert gas like nitrogen or argon before use.

    • Recommendation 3: Use Chelating Agents: To sequester trace metal ions that can catalyze oxidation, add a small amount of a chelating agent such as EDTA to your buffer.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.[5][9][10][11]

    • Recommendation: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[11] Conduct experiments under low-light conditions whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For long-term storage, it is best to store this compound as a solid at -20°C or -80°C. For experimental use, a concentrated stock solution can be prepared in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C and ideally aliquoted to avoid repeated freeze-thaw cycles.[2]

Q2: How should I store my working solutions of this compound?

A2: Working solutions, especially those in aqueous buffers, are more prone to degradation. It is recommended to prepare fresh working solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C, though stability under these conditions should be validated.

Q3: My this compound solution has a slight yellow tint. Is this normal?

A3: A slight yellow color may be inherent to the compound in solution. However, a change in color, particularly darkening over time, can be an indicator of degradation. It is advisable to analyze the solution by HPLC or LC-MS to check for the presence of degradation products.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: You can perform a forced degradation study. This involves intentionally exposing solutions of this compound to harsh conditions (e.g., acid, base, heat, light, oxidizing agents) to accelerate degradation.[12][13][14] The degraded samples are then analyzed by a stability-indicating method, such as HPLC, to identify and quantify the degradation products. This will help you understand the compound's vulnerabilities and develop appropriate handling and storage procedures.

Q5: What is a stability-indicating HPLC method?

A5: A stability-indicating HPLC method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[15][16] Such a method is crucial for monitoring the stability of a compound over time.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of visible and UV light) for a defined period.[9][10][17] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of the unstressed control.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Initial Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (determine by UV scan).

  • Injection Volume: 10-20 µL.

Method Development and Validation:

  • Optimization: Adjust the mobile phase composition, gradient, and flow rate to achieve good separation between the parent compound and any degradation products observed in the forced degradation study.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Prepare this compound Stock Solution B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H2O2) A->D E Thermal Stress (Heat) A->E F Photostability (Light Exposure) A->F G HPLC/LC-MS Analysis B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Quantify Degradation H->I J Develop Stabilized Formulation and Storage Conditions I->J troubleshooting_precipitation Start Precipitation Observed? Solubility Is concentration > solubility limit? Start->Solubility Yes End Solution Stable Start->End No ReduceConc Reduce Concentration Solubility->ReduceConc Yes pH_Check Is pH optimal for solubility? Solubility->pH_Check No ReduceConc->End AdjustpH Adjust Buffer pH pH_Check->AdjustpH No Cosolvent Is a co-solvent needed? pH_Check->Cosolvent Yes AdjustpH->End AddCosolvent Use Co-solvent (e.g., DMSO) Cosolvent->AddCosolvent Yes Salt High salt concentration? Cosolvent->Salt No AddCosolvent->End ReduceSalt Optimize Buffer (Lower Salt) Salt->ReduceSalt Yes Salt->End No ReduceSalt->End

References

Thioquinapiperifil Off-Target Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific off-target effects of Thioquinapiperifil is limited. This guide is based on the known pharmacology of its target class, phosphodiesterase-5 (PDE5) inhibitors, and general principles for troubleshooting small molecule inhibitors in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a phosphodiesterase-5 (PDE5) inhibitor.[1] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[2][3] This mechanism is the basis for its use in conditions like erectile dysfunction.[1]

Q2: I am observing unexpected cellular phenotypes in my experiments with this compound. What could be the cause?

Unexpected phenotypes can arise from several factors:

  • Off-target effects: The compound may be interacting with other proteins besides PDE5. This is a common challenge with small molecule inhibitors.[4][5]

  • On-target effects in a novel context: The cellular model you are using may have a previously uncharacterized role for PDE5 and cGMP signaling.

  • Compound purity and stability: Impurities in the compound batch or degradation of the compound over time can lead to unexpected activities.

  • Experimental artifacts: Issues with assay conditions, cell health, or reagent quality can produce misleading results.

Q3: How can I begin to investigate if the observed effects are off-target?

A systematic approach is crucial. Start by confirming the on-target activity in your system. Then, you can employ several strategies to probe for off-target effects:

  • Use a structurally unrelated PDE5 inhibitor: If a different PDE5 inhibitor with a distinct chemical scaffold recapitulates the observed phenotype, it is more likely to be an on-target effect.

  • Perform target knockdown/knockout experiments: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PDE5. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.

  • Conduct a kinase panel screening: As many off-target effects of small molecules involve kinases, screening this compound against a broad panel of kinases can identify potential unintended targets.[6][7]

  • Chemical proteomics: Advanced techniques can help identify the direct binding partners of a compound in a cellular context.[7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in my biochemical assay.
Possible Cause Troubleshooting Step
Substrate Concentration Ensure the substrate (cGMP) concentration is at or below the Km value for the enzyme. High substrate concentrations can lead to an overestimation of the IC50 value.
Enzyme Activity Confirm the activity and stability of your PDE5 enzyme preparation. Use a fresh batch or re-purify if necessary.
Compound Solubility This compound may be precipitating at higher concentrations. Check for precipitation visually and consider using a lower concentration range or a different solvent.
Assay Conditions Verify that the buffer composition, pH, and temperature are optimal and consistent across experiments.
Issue 2: this compound shows higher potency in my cell-based assay than in my biochemical assay.
Possible Cause Troubleshooting Step
Cellular Accumulation The compound may be actively transported into the cells, leading to a higher intracellular concentration than in the surrounding media.
Metabolism The compound could be metabolized to a more active form within the cell.[8]
Off-Target Effects The observed cellular phenotype might be a combination of on-target PDE5 inhibition and off-target effects on other pathways that synergize to produce a stronger response.
Issue 3: I am observing significant cytotoxicity at concentrations where I expect to see specific PDE5 inhibition.
Possible Cause Troubleshooting Step
Off-Target Toxicity The compound may be hitting a critical cellular target, such as a kinase involved in cell survival pathways.
Non-Specific Effects At high concentrations, some small molecules can cause non-specific effects like membrane disruption.
Impurity A cytotoxic impurity in your compound stock could be responsible. Verify the purity of your this compound batch using techniques like HPLC-MS.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table illustrates how data from a kinase screen could be presented. In this hypothetical example, this compound shows some off-target activity against several kinases at higher concentrations.

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (µM)
PDE5 (On-target) 95% 99% 0.01
PIM115%65%8.5
ERK55%40%>10
Aurora A10%55%9.2
DCAMKL12%30%>10

Table 2: Example On-Target vs. Off-Target Cellular Potency

This table demonstrates how to compare the potency of this compound for its intended on-target effect versus an identified off-target effect.

Assay TypeCellular EndpointIC50 / EC50 (µM)
On-Target Assay cGMP Accumulation 0.05
Off-Target AssayPIM1-mediated Substrate Phosphorylation7.8
Cell Viability AssayApoptosis Induction>25

Experimental Protocols

Protocol 1: In Vitro PDE5 Inhibition Assay
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA.

    • PDE5 Enzyme: Dilute to the desired concentration in Assay Buffer.

    • This compound: Prepare a 10 mM stock in DMSO and create a serial dilution series.

    • Substrate: [3H]-cGMP diluted in Assay Buffer to a final concentration equal to its Km.

  • Assay Procedure:

    • Add 25 µL of the this compound dilution or vehicle (DMSO) to a 96-well plate.

    • Add 50 µL of the diluted PDE5 enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the [3H]-cGMP substrate.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction by adding 50 µL of 0.1 M HCl.

    • Add 25 µL of snake venom nucleotidase and incubate for 10 minutes at 30°C to convert the product [3H]-5'-GMP to [3H]-guanosine.

    • Separate the charged substrate from the uncharged product using an anion exchange resin.

  • Data Analysis:

    • Measure the radioactivity of the product using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based cGMP Accumulation Assay
  • Cell Culture:

    • Plate cells expressing PDE5 (e.g., HEK293 cells) in a 96-well plate and grow to 80-90% confluency.

  • Assay Procedure:

    • Wash the cells once with serum-free media.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

    • Stimulate cGMP production by adding a nitric oxide donor (e.g., sodium nitroprusside) and incubate for 15 minutes.

    • Lyse the cells and measure intracellular cGMP levels using a commercially available cGMP ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the fold-increase in cGMP levels for each concentration of this compound compared to the vehicle-treated, stimulated control.

    • Determine the EC50 value by plotting the fold-increase against the log of the compound concentration.

Visualizations

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound This compound->PDE5 inhibits

Caption: PDE5 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_OnTarget Confirm On-Target Activity in Assay Start->Check_OnTarget Consistent Is On-Target Activity Consistent? Check_OnTarget->Consistent Troubleshoot_Assay Troubleshoot Assay (Reagents, Protocol) Consistent->Troubleshoot_Assay No Investigate_OffTarget Investigate Potential Off-Target Effects Consistent->Investigate_OffTarget Yes Troubleshoot_Assay->Check_OnTarget Orthogonal_Compound Test Structurally Unrelated Inhibitor Investigate_OffTarget->Orthogonal_Compound Target_Knockdown Perform Target Knockdown/Knockout Investigate_OffTarget->Target_Knockdown Profiling Conduct Kinase Panel or Proteomics Screen Investigate_OffTarget->Profiling Conclusion Draw Conclusion: On-Target vs. Off-Target Orthogonal_Compound->Conclusion Target_Knockdown->Conclusion Profiling->Conclusion

Caption: General troubleshooting workflow for unexpected experimental results.

OffTarget_Decision_Tree Phenotype Phenotype Observed with This compound Knockdown Does PDE5 Knockdown Abolish Phenotype? Phenotype->Knockdown OnTarget Likely On-Target Effect Knockdown->OnTarget Yes OffTarget Likely Off-Target Effect Knockdown->OffTarget No Orthogonal Does Orthogonal PDE5 Inhibitor Recapitulate? OnTarget->Orthogonal Identify Identify Off-Target(s) (e.g., Kinase Screen) OffTarget->Identify Orthogonal->OffTarget No Validate Validate with Additional Experiments Orthogonal->Validate Yes

Caption: Decision tree for investigating potential off-target effects.

References

Technical Support Center: Thioquinapiperifil-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating Thioquinapiperifil-induced cytotoxicity in in vitro experiments. The information is based on general principles of drug-induced cytotoxicity, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with this compound, even at low concentrations. What is the likely mechanism of cytotoxicity?

A1: While the precise mechanism for this compound is under investigation, many compounds of similar structure induce cytotoxicity through the activation of apoptotic pathways. This can be initiated by intracellular stress, such as the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases, key executioners of apoptosis.[1] It is also possible that this compound affects critical cellular signaling pathways involved in cell survival and death.[2][3]

Q2: How can we confirm if this compound is inducing apoptosis in our cell line?

A2: Several methods can be employed to detect apoptosis. A common approach is to measure the activity of caspase-3, a key executioner caspase.[1] Other methods include TUNEL assays to detect DNA fragmentation, or flow cytometry analysis using Annexin V and propidium iodide (PI) to distinguish between apoptotic and necrotic cells. Morphological changes such as cell shrinkage, membrane blebbing, and nuclear condensation can also be observed using microscopy.[1]

Q3: Are there any general strategies to reduce the cytotoxic effects of this compound without compromising its potential therapeutic effects?

A3: Yes, several strategies can be explored. These include co-treatment with antioxidants to counteract ROS production, or inhibitors of specific apoptotic pathways. It's also worth optimizing experimental conditions such as drug concentration, exposure time, and cell seeding density.[4] For some compounds, the choice of vehicle or solvent can also influence cytotoxicity.[4]

Q4: Can the cytotoxicity of this compound be cell-type specific?

A4: Absolutely. The cytotoxic effects of a compound can vary significantly between different cell lines.[5] This can be due to differences in metabolic pathways, expression of drug targets, or the status of cellular defense mechanisms. It is always recommended to test the cytotoxicity of this compound in a panel of relevant cell lines, including non-cancerous control cells, to determine its selectivity.[5]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a homogenous cell suspension before seeding. Optimize and standardize the cell number per well.[4]
Edge effects in multi-well platesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[6]
Solvent (e.g., DMSO) toxicityTest the effect of the vehicle alone on cell viability at the concentrations used in your experiments. Keep the final solvent concentration consistent and as low as possible across all wells.[4]
ContaminationRegularly check cell cultures for any signs of microbial contamination.
Issue 2: Inconclusive Results from a Single Cytotoxicity Assay
Possible Cause Troubleshooting Step
Assay limitationsThe MTT assay, for instance, measures metabolic activity and can be confounded by compounds that affect mitochondrial function without directly causing cell death.[7]
Use multiple, mechanistically different cytotoxicity assays to confirm your findings. For example, combine a metabolic assay (MTT, resazurin) with a membrane integrity assay (LDH release, trypan blue exclusion) or a DNA-binding dye-based assay.[6][7]
Incorrect incubation timeThe cytotoxic effects of a compound can be time-dependent. Perform a time-course experiment to determine the optimal endpoint for your assay.[7]

Quantitative Data Summary

The following tables present hypothetical data on the effects of co-treatment with an antioxidant (N-acetylcysteine, NAC) on this compound-induced cytotoxicity in a hypothetical cancer cell line (e.g., A549).

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Reduction in Cell Viability (MTT Assay)

This compound (µM)% Cell Viability (this compound alone)% Cell Viability (+ 1 mM NAC)
0100 ± 4.598 ± 3.9
185 ± 5.195 ± 4.2
562 ± 6.388 ± 5.5
1041 ± 4.875 ± 6.1
2523 ± 3.960 ± 5.3
5010 ± 2.745 ± 4.7

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Caspase-3 Activation

This compound (µM)Caspase-3 Activity (Fold Change vs. Control)Caspase-3 Activity (+ 1 mM NAC) (Fold Change vs. Control)
01.0 ± 0.10.9 ± 0.2
11.8 ± 0.31.1 ± 0.2
53.5 ± 0.41.5 ± 0.3
105.2 ± 0.62.1 ± 0.4
257.8 ± 0.83.4 ± 0.5
509.5 ± 1.14.8 ± 0.6

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat cells with various concentrations of this compound (and co-treatments if applicable) for the desired duration (e.g., 24, 48, or 72 hours).[8] Include vehicle-only controls.

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Caspase-3 Activity
  • Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance or fluorescence at regular intervals. The rate of color or fluorescence development is proportional to the caspase-3 activity.[1]

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the untreated control.

Visualizations

Thioquinapiperifil_Cytotoxicity_Pathway This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., A549) Seeding 2. Seed Cells in 96-well plate CellCulture->Seeding This compound 3. Add this compound (Dose-response) Seeding->this compound Incubation 5. Incubate (24-72h) This compound->Incubation CoTreatment 4. Co-treat with NAC (Optional) CoTreatment->Incubation MTT 6a. MTT Assay (Viability) Incubation->MTT Caspase 6b. Caspase Assay (Apoptosis) Incubation->Caspase Data 7. Data Analysis MTT->Data Caspase->Data

Caption: Workflow for assessing this compound cytotoxicity.

References

Thioquinapiperifil experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thioquinapiperifil.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound?

A1: this compound, also known as KF31327, is a potent and selective non-competitive phosphodiesterase-5 (PDE-5) inhibitor.[1][2] It was identified in dietary supplements marketed for sexual enhancement.[2] Its chemical formula is C₂₄H₂₈N₆OS, with a molecular weight of 448.59 g/mol .[1][3]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by inhibiting the PDE-5 enzyme. PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE-5, this compound increases intracellular levels of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade leads to smooth muscle relaxation and vasodilation.[5][6][7]

Experimental Variability and Troubleshooting

Q3: I am observing high variability in my IC₅₀ values for this compound. What are the potential causes?

A3: High variability in IC₅₀ values can stem from several factors:

  • Enzyme Concentration: The IC₅₀ value can be dependent on the concentration of the PDE-5 enzyme used in the assay. For very potent inhibitors, the IC₅₀ can be close to half the enzyme concentration.[8][9] Ensure you are using a consistent and appropriate enzyme concentration across experiments.

  • Substrate Concentration: The concentration of the substrate (cGMP) relative to its Michaelis-Menten constant (Kₘ) significantly impacts the measured IC₅₀ for competitive inhibitors. While this compound is described as a non-competitive inhibitor, substrate concentration should still be carefully controlled.[10]

  • Assay Conditions: Variations in temperature, pH, buffer components, and incubation time can all affect enzyme activity and inhibitor potency.[11][12][13] Even a one-degree change in temperature can alter enzyme activity by 4-8%.[11]

  • Compound Solubility: Poor solubility of this compound can lead to inaccurate concentrations in your assay, causing variability. See the solubility section for more details.

  • DMSO Concentration: If using DMSO to dissolve the compound, ensure the final concentration in the assay is low and consistent, as high concentrations can inhibit enzyme activity.

Q4: My this compound solution appears to have precipitated. How can I improve its solubility?

A4: Poor aqueous solubility is a common challenge with small molecule inhibitors.[14][15][16] Here are some solutions:

  • Solvent Choice: this compound may be dissolved in DMSO.[1] For in vivo studies, co-solvents like PEG400 or suspending agents like Carboxymethyl cellulose may be necessary.[1]

  • Sonication: Gentle sonication can help dissolve the compound.

  • pH Adjustment: The solubility of a compound can be pH-dependent. Assess the impact of adjusting the buffer pH, ensuring it remains within the optimal range for enzyme activity.[14]

  • Formulation Strategies: For preclinical or clinical development, advanced formulation technologies such as lipid-based formulations or amorphous solid dispersions can be explored to enhance solubility and bioavailability.[14][15]

Q5: I suspect off-target effects in my cell-based assays. How can I investigate this?

A5: Off-target effects are a known issue with small molecule inhibitors.[17][18]

  • Selectivity Profiling: Test this compound against a panel of other phosphodiesterase enzymes (e.g., PDE6, PDE11) to determine its selectivity.[19] Cross-reactivity with other PDEs is a known characteristic of some inhibitors in this class.[19]

  • Use of Controls: Employ a structurally unrelated PDE-5 inhibitor as a positive control. A negative control, such as an inactive analog of this compound if available, can also be very informative.

  • Phenotypic Comparison: Compare the observed cellular phenotype with that induced by other known PDE-5 inhibitors or by genetic knockdown/knockout of PDE-5.

  • Dose-Response Analysis: Off-target effects may occur at different concentrations than on-target effects. A careful analysis of the dose-response curve can provide clues.

Data and Protocols

Quantitative Data Summary

ParameterValueSource
IC₅₀ 0.074 nM[1]
Molecular Weight 448.59 g/mol [1][3]
Molecular Formula C₂₄H₂₈N₆OS[1][3]
LogP 3.595[1]

Detailed Experimental Protocols

Protocol: In Vitro PDE-5 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure for determining the IC₅₀ of this compound against the PDE-5 enzyme.

1. Materials and Reagents:

  • Recombinant human PDE-5 enzyme

  • This compound

  • cGMP (substrate)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM EDTA)

  • DMSO (for compound dilution)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP generated)

  • 96-well microplates

  • Plate reader

2. Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Further dilute the DMSO solutions into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup:

    • In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the PDE-5 enzyme to all wells except the negative control.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for 15 minutes.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding cGMP to all wells. The final concentration of cGMP should be at or below its Kₘ value for accurate IC₅₀ determination with non-competitive inhibitors.

  • Incubation:

    • Incubate the plate at the controlled temperature for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is within the linear range (less than 10-15% substrate conversion).[10]

  • Detection:

    • Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the luminescence, which is proportional to the ADP produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Visualizations

Signaling Pathway

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE-5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades to This compound This compound This compound->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Mechanism of action of this compound in the PDE-5/cGMP signaling pathway.

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Add Compound & Enzyme to 96-well plate A->C B Prepare Reagents (Enzyme, Substrate, Buffer) B->C D Pre-incubate C->D E Initiate reaction with cGMP D->E F Incubate E->F G Stop Reaction & Measure Signal F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 I->J

Caption: General experimental workflow for determining the IC₅₀ of this compound.

Troubleshooting Logic

Troubleshooting_Diagram Start High Variability in Experimental Results Solubility Check Compound Solubility (Precipitation?) Start->Solubility Assay_Params Review Assay Parameters (Temp, pH, Conc.) Solubility->Assay_Params No Sol_Solution Optimize Solvent/Formulation, Use Sonication Solubility->Sol_Solution Yes Off_Target Consider Off-Target Effects (Cell-based) Assay_Params->Off_Target No AP_Solution Standardize Protocols, Calibrate Instruments Assay_Params->AP_Solution Yes OT_Solution Run Selectivity Panel, Use Orthogonal Assays Off_Target->OT_Solution Yes End Consistent Results Off_Target->End No Sol_Solution->End AP_Solution->End OT_Solution->End

Caption: A logical workflow for troubleshooting common experimental variability issues.

References

Technical Support Center: Thioquinapiperifil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Thioquinapiperifil. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address specific issues that may be encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, formerly known as KF31327, involves a multi-step process starting from 7-chloro-2,4(1H,3H)-quinazolinedione. The key steps include nitration, chlorination, selective substitution, reduction of the nitro group, and finally, the construction of the imidazothione ring.[1]

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: Careful control of reaction conditions is crucial throughout the synthesis. Key parameters include reaction temperature, concentration of reagents, and reaction time. For instance, in the chlorination step of 7-ethylamino-6-nitro-2,4(1H,3H)-quinazolinedione, optimizing the amount of phosphorus oxychloride is critical to obtain a high yield of 2,4-dichloro-7-ethylamino-6-nitroquinazoline.[1]

Q3: Are there any particularly hazardous reagents used in this synthesis?

A3: Yes, some reagents require careful handling. For example, phosphorus oxychloride is corrosive and reacts violently with water. The original synthesis of similar compounds sometimes utilized carbon disulfide for the formation of the imidazothione ring, which is extremely flammable.[1] A safer alternative, phenyl isothiocyanate, has been successfully used as a thiocarbonyl donor.[1]

Troubleshooting Guide

Problem 1: Low yield in the nitration of 7-chloro-2,4(1H,3H)-quinazolinedione.

  • Question: My nitration reaction of 7-chloro-2,4(1H,3H)-quinazolinedione is resulting in a low yield of the desired 6-nitro compound. What are the possible causes and solutions?

  • Answer: Low yields in this step are often due to suboptimal reaction conditions or the formation of undesired isomers.

    • Temperature Control: Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. Nitration reactions are exothermic, and poor temperature control can lead to side reactions.

    • Nitrating Agent: The concentration and composition of the nitrating mixture (e.g., nitric acid and sulfuric acid) are critical. Ensure the reagents are of high quality and the ratio is correct.

    • Reaction Time: Both insufficient and excessive reaction times can lead to lower yields. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC to determine the optimal endpoint.

Problem 2: Formation of impurities during the chlorination step.

  • Question: I am observing significant impurity formation during the chlorination of 7-ethylamino-6-nitro-2,4(1H,3H)-quinazolinedione with phosphorus oxychloride. How can I minimize these impurities?

  • Answer: Impurity formation in this step is a common issue.

    • Reagent Stoichiometry: The amount of phosphorus oxychloride used is a critical parameter. An excess can lead to over-chlorination and other side products. It is recommended to optimize the stoichiometry to use a minimal excess.[1]

    • Reaction Temperature and Time: Perform the reaction at the recommended temperature and monitor its progress to avoid prolonged reaction times which can promote impurity formation.

    • Work-up Procedure: A careful work-up procedure is essential to remove excess reagents and byproducts. Quenching the reaction mixture with ice and careful pH adjustment can help in isolating a cleaner product.

Problem 3: Incomplete cyclization to form the imidazothione ring.

  • Question: The final cyclization step to form the imidazothione ring is not going to completion. What could be the reason and how can I improve the conversion?

  • Answer: Incomplete cyclization can be due to several factors.

    • Purity of the Precursor: Ensure the diamino intermediate is of high purity. Impurities can interfere with the cyclization reaction.

    • Thiocarbonyl Donor: The choice and reactivity of the thiocarbonyl donor are important. While carbon disulfide is an option, phenyl isothiocyanate has been shown to be an effective and safer alternative.[1]

    • Reaction Conditions: The reaction may require specific conditions such as an appropriate solvent, temperature, and possibly a catalyst to proceed to completion. Refer to literature for optimized conditions for similar cyclizations.[2]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound (KF31327) is outlined below, based on the practical synthetic route developed.[1]

Table 1: Key Steps and Reagents for this compound Synthesis

StepStarting MaterialKey ReagentsProduct
1. Nitration7-chloro-2,4(1H,3H)-quinazolinedioneNitric Acid, Sulfuric Acid7-chloro-6-nitro-2,4(1H,3H)-quinazolinedione
2. Amination7-chloro-6-nitro-2,4(1H,3H)-quinazolinedioneEthylamine7-ethylamino-6-nitro-2,4(1H,3H)-quinazolinedione
3. Chlorination7-ethylamino-6-nitro-2,4(1H,3H)-quinazolinedionePhosphorus Oxychloride2,4-dichloro-7-ethylamino-6-nitroquinazoline
4. Selective Substitution2,4-dichloro-7-ethylamino-6-nitroquinazoline2-(4-(hydroxymethyl)piperidin-1-yl)benzaldehydeIntermediate product
5. Reduction & DebrominationIntermediate productHydrogenation (e.g., H2/Pd-C)Diamino intermediate
6. Imidazothione Ring FormationDiamino intermediatePhenyl isothiocyanateThis compound

Data Presentation

Table 2: Comparison of Reaction Conditions for Imidazo[4,5-g]quinazoline Synthesis

Reaction TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
CyclizationPhenyl isothiocyanateNot specifiedNot specifiedHigh[1]
Multi-component reactionAcetic acidTetrahydrofuran9063.4[3]
CondensationPhosphorous trichlorideTolueneRefluxHigh[4]

Visualizations

Thioquinapiperifil_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start 7-chloro-2,4(1H,3H)-quinazolinedione nitration 1. Nitration start->nitration HNO3, H2SO4 amination 2. Amination nitration->amination Ethylamine chlorination 3. Chlorination amination->chlorination POCl3 substitution 4. Selective Substitution chlorination->substitution Amine coupling reduction 5. Reduction substitution->reduction H2, Pd/C cyclization 6. Cyclization reduction->cyclization Phenyl isothiocyanate end_product This compound cyclization->end_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Yield or Impurities cause1 Incorrect Temperature problem->cause1 cause2 Reagent Quality/Stoichiometry problem->cause2 cause3 Reaction Time problem->cause3 solution1 Optimize Temperature Control cause1->solution1 solution2 Verify Reagents & Stoichiometry cause2->solution2 solution3 Monitor Reaction Progress (TLC/HPLC) cause3->solution3

References

Technical Support Center: Overcoming Resistance to Thioquinapiperifil in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific resistance mechanisms to Thioquinapiperifil is limited. This guide is based on the known mechanisms of action of phosphodiesterase-5 (PDE5) inhibitors and established principles of drug resistance in cancer cell lines. The troubleshooting strategies and experimental protocols provided are general recommendations and may require optimization for your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a phosphodiesterase-5 (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, which can lead to the activation of protein kinase G (PKG). This signaling cascade can induce apoptosis and inhibit proliferation in cancer cells.[1][2]

Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?

A2: Acquired resistance to small molecule inhibitors like this compound in cancer cells can arise through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4][5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound-induced cGMP elevation.[7][8][9][10] This could involve upregulation of pro-survival pathways like PI3K/Akt or MAPK/ERK.

  • Alterations in the Target Pathway: While less common for this class of drugs, mutations in the PDE5 gene could potentially alter the drug binding site, reducing the inhibitory effect of this compound.

  • Changes in Apoptosis Regulation: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can render cells resistant to this compound-induced cell death.[11]

Q3: How can I experimentally determine the mechanism of resistance in my cell line?

A3: A systematic approach involving several key experiments can help elucidate the resistance mechanism:

  • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or XTT) to confirm the shift in the IC50 value in the resistant cell line compared to the parental (sensitive) line.

  • Investigate Drug Efflux: Use a fluorescent substrate assay with a known ABC transporter substrate (e.g., Rhodamine 123) in the presence and absence of an ABC transporter inhibitor to assess efflux pump activity.

  • Analyze Signaling Pathways: Use western blotting to compare the activation status of key proteins in bypass pathways (e.g., phospho-Akt, phospho-ERK) between sensitive and resistant cells, both with and without this compound treatment.

  • Assess Apoptosis: Measure the activity of key executioner caspases (e.g., Caspase-3) in response to this compound treatment in both sensitive and resistant cells.

Troubleshooting Guides

Problem 1: Decreased Sensitivity to this compound (Increased IC50)
Possible Cause Troubleshooting Steps
Increased Drug Efflux 1. Hypothesis: The resistant cells are overexpressing ABC transporters, leading to increased efflux of this compound. 2. Experiment: Perform a cell viability assay with this compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., Verapamil or Tariquidar).[12] 3. Expected Outcome: If efflux is the primary resistance mechanism, co-treatment with the inhibitor should re-sensitize the resistant cells to this compound, resulting in a lower IC50 value. 4. Further Investigation: Confirm the overexpression of specific ABC transporters like P-gp (ABCB1) or BCRP (ABCG2) using Western Blot or qPCR. Perform a direct efflux assay using a fluorescent substrate like Rhodamine 123.[13][14]
Activation of Bypass Pathways 1. Hypothesis: Resistant cells have activated pro-survival signaling pathways that counteract the effects of this compound. 2. Experiment: Analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3) in sensitive and resistant cells treated with this compound using Western Blot.[15][16][17] 3. Expected Outcome: Resistant cells may show sustained or increased activation of these bypass pathways even in the presence of this compound. 4. Further Investigation: If a bypass pathway is identified, test the efficacy of combining this compound with an inhibitor of that specific pathway (e.g., a PI3K inhibitor or a MEK inhibitor).
Altered Apoptotic Response 1. Hypothesis: Resistant cells have a defect in the apoptotic machinery, preventing this compound-induced cell death. 2. Experiment: Measure caspase-3/7 activity in sensitive and resistant cells after treatment with this compound.[18][19][20][21][22] 3. Expected Outcome: Resistant cells will show a blunted or absent caspase activation in response to this compound compared to sensitive cells. 4. Further Investigation: Analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bak, Bcl-2, Mcl-1) by Western Blot.
Data Presentation: Hypothetical IC50 Values

The following table illustrates hypothetical data from a cell viability experiment to test for ABC transporter-mediated resistance.

Cell LineTreatmentIC50 of this compound (µM)
Sensitive ParentalThis compound alone5
Resistant SubcloneThis compound alone50
Resistant SubcloneThis compound + Verapamil (10 µM)8

This table shows a 10-fold increase in the IC50 value in the resistant cell line, which is significantly reversed by the addition of the P-gp inhibitor Verapamil, suggesting that increased drug efflux is a major resistance mechanism.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[23][24][25]

Materials:

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for 48-72 hours. Include untreated control wells.

  • Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

ABC Transporter Activity (Rhodamine 123 Efflux) Assay

This protocol is based on established methods for measuring P-gp activity.[13][14][26]

Materials:

  • Sensitive and resistant cells

  • Rhodamine 123 (fluorescent P-gp substrate)

  • Verapamil (P-gp inhibitor)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells, then resuspend them at 1x10^6 cells/mL in serum-free medium.

  • Incubate the cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS to remove excess dye.

  • Resuspend the cells in fresh, pre-warmed medium with or without 10 µM Verapamil.

  • Incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Compare the fluorescence intensity of the resistant cells with and without the inhibitor to that of the sensitive cells. A significant increase in fluorescence in the presence of the inhibitor suggests P-gp-mediated efflux.

Western Blot for Signaling Pathway Analysis

This is a general protocol for western blotting.[15][16][17][27]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat sensitive and resistant cells with this compound at the respective IC50 concentrations for various time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Caspase-3 Activity Assay

This fluorometric assay protocol is based on commercially available kits.[18][19][20][21][22]

Materials:

  • Sensitive and resistant cells

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Assay buffer

  • Fluorometer

Procedure:

  • Treat cells with this compound for the desired time to induce apoptosis.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Calculate the fold-increase in caspase-3 activity relative to untreated controls.

Visualizations

This compound Mechanism of Action

Thioquinapiperifil_Mechanism This compound This compound PDE5 PDE5 This compound->PDE5 inhibits cGMP cGMP PDE5->cGMP degrades PKG PKG cGMP->PKG activates Apoptosis Apoptosis PKG->Apoptosis Proliferation Inhibition of Proliferation PKG->Proliferation

Caption: Proposed mechanism of action of this compound.

Troubleshooting Workflow for this compound Resistance

Resistance_Workflow Start Decreased Sensitivity to this compound Confirm Confirm IC50 Shift (MTT/XTT Assay) Start->Confirm Efflux Test for Drug Efflux (Rhodamine 123 Assay) Confirm->Efflux Bypass Analyze Bypass Pathways (Western Blot for p-Akt, p-ERK) Confirm->Bypass Apoptosis Assess Apoptosis (Caspase-3 Assay) Confirm->Apoptosis Efflux_Positive Efflux is a Mechanism (Combine with Efflux Inhibitor) Efflux->Efflux_Positive Positive Bypass_Positive Bypass Pathway Activated (Combine with Pathway Inhibitor) Bypass->Bypass_Positive Positive Apoptosis_Defect Apoptosis is Blocked (Investigate Bcl-2 family) Apoptosis->Apoptosis_Defect Defective Resistance_Mechanisms cluster_Cell Resistant Cancer Cell Thioquinapiperifil_in This compound EffluxPump ABC Transporter (e.g., P-gp) Thioquinapiperifil_in->EffluxPump BypassPathway Bypass Signaling (e.g., PI3K/Akt) Thioquinapiperifil_in->BypassPathway is circumvented by ApoptosisBlock Apoptosis Blockade (e.g., high Bcl-2) Thioquinapiperifil_in->ApoptosisBlock fails to overcome CellSurvival Cell Survival and Proliferation EffluxPump->CellSurvival contributes to Thioquinapiperifil_out This compound (extracellular) EffluxPump->Thioquinapiperifil_out effluxes BypassPathway->CellSurvival promotes ApoptosisBlock->CellSurvival promotes Thioquinapiperifil_out->Thioquinapiperifil_in

References

Thioquinapiperifil assay interference and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference when working with Thioquinapiperifil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is assay interference a concern?

This compound is identified as a phosphodiesterase-5 (PDE-5) inhibitor, structurally characterized as an imidazoquinazoline derivative.[1] As with many small molecules in drug discovery, particularly those with complex ring structures, there is a potential for interference in various biological and biochemical assays. Such interference can lead to false-positive or false-negative results, wasting valuable time and resources.[2][3] Compounds with fused tetrahydroquinoline structures, similar in complexity to this compound, have been reported as frequent hitters in high-throughput screening (HTS) campaigns, often due to reactive byproducts that interfere with the assay.[4]

Q2: What are the common types of assay interference I should be aware of?

Common sources of assay interference include, but are not limited to:

  • Compound Autofluorescence or Quenching: The inherent fluorescent properties of a compound can interfere with fluorescence-based assays.

  • Light Scattering: Compound precipitation or aggregation can scatter light, affecting absorbance or fluorescence readings.[3]

  • Chemical Reactivity: The compound may react directly with assay reagents, such as enzymes or detection molecules. Thiol-reactive compounds are a notable example.[2]

  • Compound Instability: Degradation of the test compound over the course of the experiment can lead to inconsistent results.[4]

  • Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.[3]

  • Redox Activity: Compounds that can undergo oxidation-reduction reactions can interfere with assays that are sensitive to the redox state of the reagents.[2]

  • Interference with Reporter Systems: Compounds can directly inhibit or activate reporter enzymes like luciferase, leading to misleading results.[3]

Q3: My this compound sample is showing activity in an initial screen. How can I confirm it's a genuine hit and not an artifact?

To validate a potential hit, it is crucial to perform a series of counter-screens and secondary assays. These may include:

  • Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different detection method.

  • Dose-Response Curve Analysis: A well-behaved hit should exhibit a classic sigmoidal dose-response curve. Atypical curve shapes may indicate interference.

  • Time-Course Experiments: Investigate the stability of the compound and its effect over time. Irreversible inhibitors will show a time-dependent increase in inhibition.[2]

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding to the target protein.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound. A consistent SAR supports a specific binding mode.[4]

Troubleshooting Guides

Issue 1: High background or false positives in fluorescence-based assays.
  • Potential Cause: Autofluorescence of this compound.

  • Troubleshooting Steps:

    • Measure Compound Fluorescence: Run a control experiment with this compound alone in the assay buffer and measure the fluorescence at the excitation and emission wavelengths of your assay.

    • Shift Wavelengths: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence profile of this compound.

    • Use a Different Detection Method: Consider an orthogonal assay with a non-fluorescent readout, such as an absorbance-based or luminescence-based assay.

Issue 2: Inconsistent results or loss of activity upon repeat testing.
  • Potential Cause: Compound instability or degradation. Fused tetrahydroquinolines have been noted to degrade in solution under standard laboratory conditions.[4]

  • Troubleshooting Steps:

    • Fresh Sample Preparation: Always prepare fresh solutions of this compound immediately before use. Avoid repeated freeze-thaw cycles.

    • Assess Stability: Use analytical techniques like HPLC or LC-MS to assess the purity and stability of this compound in your assay buffer over the time course of the experiment.[5]

    • Modify Buffer Conditions: If degradation is observed, consider adjusting the pH or adding stabilizing agents to the buffer, if compatible with the assay.

Issue 3: Apparent inhibition that is not dose-dependent or shows a very steep dose-response curve.
  • Potential Cause: Compound aggregation.

  • Troubleshooting Steps:

    • Include Detergents: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to disrupt aggregate formation.

    • Dynamic Light Scattering (DLS): Use DLS to directly measure the formation of aggregates at different concentrations of this compound.

    • Vary Enzyme Concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas the apparent potency of aggregating compounds is often sensitive to changes in enzyme concentration.

Issue 4: Suspected non-specific reactivity.
  • Potential Cause: this compound may contain reactive functional groups.

  • Troubleshooting Steps:

    • Thiol Reactivity Test: Include a thiol-containing reagent like dithiothreitol (DTT) in the assay buffer.[2] If the compound's activity is significantly reduced in the presence of DTT, it may be a thiol-reactive species.

    • Pre-incubation with Target: Pre-incubate the target protein with this compound and then remove the unbound compound (e.g., by dialysis or size-exclusion chromatography). If the target remains inhibited, this suggests a covalent or very tightly binding interaction.[2]

Data Summary Tables

Table 1: Common Assay Interferences and Mitigation Strategies

Interference TypePotential CauseRecommended Mitigation Strategy
Optical Interference Autofluorescence, light scatteringMeasure compound's intrinsic optical properties; switch to a different detection method.
Compound Instability Degradation in assay bufferPrepare fresh solutions; assess stability via HPLC/LC-MS.[4][5]
Aggregation Poor solubility at high concentrationsAdd non-ionic detergents; use Dynamic Light Scattering (DLS) to monitor aggregation.[3]
Chemical Reactivity Reaction with assay componentsInclude scavenging agents (e.g., DTT for thiol reactivity); perform mechanism of action studies.[2]
Redox Cycling Interference with redox-sensitive assaysAdd antioxidants to the buffer; use counter-screens to identify redox-active compounds.[2]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the dilutions into the wells of the microplate used for the assay.

  • Include control wells with buffer only (blank) and the assay's positive control if it is fluorescent.

  • Read the plate in a fluorescence plate reader at the excitation and emission wavelengths used in the primary assay.

  • Analyze the data: A significant increase in fluorescence intensity that correlates with the concentration of this compound indicates autofluorescence.

Protocol 2: Thiol Reactivity Counter-Screen

  • Prepare two sets of assay reactions.

  • To the first set, add the standard assay buffer.

  • To the second set, add assay buffer supplemented with 1-5 mM dithiothreitol (DTT). [2]

  • Add this compound at a concentration that showed significant activity in the primary screen to both sets.

  • Include appropriate positive and negative controls for both buffer conditions.

  • Initiate and run the assay according to the standard protocol.

  • Compare the activity of this compound in the presence and absence of DTT. A significant reduction in activity in the presence of DTT suggests thiol reactivity.

Visualizations

Assay_Interference_Troubleshooting_Workflow start Initial Hit from Primary Screen check_optical Check for Optical Interference start->check_optical autofluorescence Test Compound Autofluorescence check_optical->autofluorescence Yes check_stability Assess Compound Stability (LC-MS) check_optical->check_stability No orthogonal_assay Use Orthogonal Assay (non-fluorescent) autofluorescence->orthogonal_assay degradation Degradation Product is likely the active species check_stability->degradation Unstable check_aggregation Test for Aggregation (DLS, detergent) check_stability->check_aggregation Stable fresh_prep Use Freshly Prepared Compound degradation->fresh_prep aggregator Compound is an Aggregator check_aggregation->aggregator Yes check_reactivity Assess Chemical Reactivity (e.g., DTT) check_aggregation->check_reactivity No reactive Compound is Chemically Reactive check_reactivity->reactive Yes confirmed_hit Confirmed Hit check_reactivity->confirmed_hit No

Caption: A workflow for troubleshooting potential assay interference.

Thiol_Reactivity_Test_Workflow start Suspected Thiol-Reactive Compound prepare_assays Prepare Two Assay Sets start->prepare_assays buffer_std Set 1: Standard Assay Buffer prepare_assays->buffer_std buffer_dtt Set 2: Assay Buffer + DTT (1-5 mM) prepare_assays->buffer_dtt add_compound Add this compound to Both Sets buffer_std->add_compound buffer_dtt->add_compound run_assay Run Assay and Measure Activity add_compound->run_assay compare_results Compare Activity (Set 1 vs. Set 2) run_assay->compare_results no_change No Significant Change in Activity compare_results->no_change Similar activity_reduced Activity Significantly Reduced in Set 2 compare_results->activity_reduced Different conclusion_nonreactive Conclusion: Compound is not likely Thiol-Reactive no_change->conclusion_nonreactive conclusion_reactive Conclusion: Compound is likely Thiol-Reactive activity_reduced->conclusion_reactive

Caption: Experimental workflow for a thiol reactivity counter-screen.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Thioquinapiperifil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Thioquinapiperifil.

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the in vivo bioavailability of this compound?

This compound is a BCS Class II compound, and its low in vivo bioavailability is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound exhibits low solubility in physiological pH ranges, which limits its dissolution rate in the gastrointestinal tract, a critical step for absorption.

  • High First-Pass Metabolism: Following absorption, this compound undergoes extensive metabolism in the liver, significantly reducing the amount of unchanged drug that reaches systemic circulation.

Q2: What are the primary metabolic pathways for this compound?

The primary metabolic pathways for this compound are hepatic oxidation and glucuronidation, mediated predominantly by cytochrome P450 enzymes (specifically CYP3A4) and UDP-glucuronosyltransferases (UGTs), respectively.

Q3: What are some initial strategies to consider for enhancing this compound's bioavailability?

Initial strategies should focus on addressing both poor solubility and first-pass metabolism. These can include:

  • Formulation Strategies:

    • Micronization to increase surface area for dissolution.

    • Amorphous solid dispersions to improve solubility.

    • Lipid-based formulations (e.g., SEDDS, SNEDDS) to enhance absorption and potentially reduce pre-systemic metabolism.

  • Co-administration with Inhibitors:

    • Investigating the co-administration of a CYP3A4 inhibitor (e.g., ritonavir) or a UGT inhibitor to reduce first-pass metabolism. Note: This is often used in preclinical studies to understand the metabolic contribution to low bioavailability.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound across study animals.

  • Possible Cause 1: Inconsistent Formulation Dosing.

    • Troubleshooting Step: Ensure the formulation is homogenous before and during dosing. For suspensions, ensure adequate mixing to prevent settling of the active pharmaceutical ingredient (API). For lipid-based formulations, verify the stability and uniformity of the emulsion/micelles.

  • Possible Cause 2: Food Effects.

    • Troubleshooting Step: The presence of food can significantly impact the absorption of poorly soluble compounds. Standardize the feeding schedule for all animals in the study. Conduct pilot studies in both fed and fasted states to characterize the food effect.

  • Possible Cause 3: Genetic Polymorphisms in Metabolic Enzymes.

    • Troubleshooting Step: If using a genetically diverse animal model, consider that variations in CYP or UGT enzyme activity can lead to differences in metabolism. Use a more isogenic strain of animals if this is a concern.

Issue 2: No significant improvement in bioavailability observed with a micronized formulation.

  • Possible Cause 1: Dissolution is not the rate-limiting step.

    • Troubleshooting Step: If the compound is highly permeable but rapidly metabolized, improving the dissolution rate alone may not be sufficient. The limiting factor could be the high first-pass metabolism.

  • Possible Cause 2: Particle Agglomeration.

    • Troubleshooting Step: Micronized particles can agglomerate, reducing the effective surface area. Ensure the formulation includes appropriate wetting agents or surfactants to prevent particle aggregation.

  • Possible Cause 3: pH-dependent solubility.

    • Troubleshooting Step: If this compound's solubility is highly pH-dependent, its dissolution may still be poor in certain sections of the GI tract regardless of particle size. Characterize the pH-solubility profile of the compound.

Issue 3: In vitro-in vivo correlation (IVIVC) is poor for a developed formulation.

  • Possible Cause 1: Inappropriate in vitro dissolution method.

    • Troubleshooting Step: The dissolution medium and conditions may not be biorelevant. Consider using simulated gastric fluid (SGF), simulated intestinal fluid (SIF), or fed-state simulated intestinal fluid (FeSSIF) to better mimic in vivo conditions.

  • Possible Cause 2: Underestimation of first-pass metabolism.

    • Troubleshooting Step: The in vitro models may not fully capture the extent of hepatic and intestinal metabolism. Utilize in vitro models such as liver microsomes or hepatocytes to get a better estimate of metabolic clearance.

  • Possible Cause 3: Involvement of transporters.

    • Troubleshooting Step: Efflux transporters like P-glycoprotein (P-gp) in the gut wall can limit absorption. Investigate if this compound is a substrate for P-gp or other relevant transporters.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 352.0600 ± 120100 (Reference)
Micronized Suspension50250 ± 501.5950 ± 180158
Solid Dispersion50600 ± 1101.02400 ± 450400
SNEDDS501200 ± 2300.55500 ± 980917

Experimental Protocols

Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select an oil, surfactant, and co-surfactant.

    • Construct a ternary phase diagram to identify the self-nanoemulsification region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the proportions identified from the phase diagram.

    • Add the calculated amount of this compound to the mixture.

    • Vortex and sonicate the mixture until the drug is completely dissolved and a clear, homogenous solution is formed.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SNEDDS formulation with water (1:100) and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform dissolution testing in a USP Type II apparatus using a biorelevant medium (e.g., SIF).

Mandatory Visualizations

G cluster_0 Oral Administration cluster_2 Metabolism This compound Formulation This compound Formulation Lumen of GI Tract Lumen of GI Tract This compound Formulation->Lumen of GI Tract Dissolution Dissolution Lumen of GI Tract->Dissolution Drug in Solution Drug in Solution Dissolution->Drug in Solution Enterocytes Enterocytes Drug in Solution->Enterocytes Permeation Portal Vein Portal Vein Enterocytes->Portal Vein Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Bioavailable Drug Metabolites Metabolites Liver->Metabolites First-Pass Metabolism (CYP3A4, UGTs) Pharmacological Effect Pharmacological Effect Systemic Circulation->Pharmacological Effect

Caption: Workflow of Oral Absorption and First-Pass Metabolism for this compound.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps High Variability in Plasma Conc. High Variability in Plasma Conc. Inconsistent Dosing Inconsistent Dosing High Variability in Plasma Conc.->Inconsistent Dosing Food Effects Food Effects High Variability in Plasma Conc.->Food Effects Genetic Polymorphisms Genetic Polymorphisms High Variability in Plasma Conc.->Genetic Polymorphisms Verify Formulation Homogeneity Verify Formulation Homogeneity Inconsistent Dosing->Verify Formulation Homogeneity Standardize Feeding Schedule Standardize Feeding Schedule Food Effects->Standardize Feeding Schedule Use Isogenic Animal Strains Use Isogenic Animal Strains Genetic Polymorphisms->Use Isogenic Animal Strains

Caption: Troubleshooting Logic for High Variability in In Vivo Data.

Validation & Comparative

Validating the Therapeutic Effect of Thioquinapiperifil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for validating the therapeutic effect of Thioquinapiperifil, a novel phosphodiesterase-5 (PDE-5) inhibitor. This compound has been identified in dietary supplements marketed for sexual enhancement, but its pharmacological profile and therapeutic efficacy remain largely uncharacterized in peer-reviewed literature.[1] To facilitate future research and drug development, this document compares the known attributes of the well-established PDE-5 inhibitor, sildenafil, with the current data available for this compound. The experimental protocols and data presented for sildenafil can serve as a benchmark for the necessary validation studies for this compound.

Executive Summary

This compound is classified as a phosphodiesterase-5 (PDE-5) inhibitor, the same pharmacological class as sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra).[1][2] These drugs are the first-line therapy for erectile dysfunction (ED). The mechanism of action involves the inhibition of the PDE-5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Increased cGMP levels lead to smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation. While the therapeutic efficacy and safety of sildenafil are well-documented through extensive clinical trials, this compound lacks such validation. This guide outlines the critical experiments required to assess the therapeutic potential of this compound, using sildenafil as a comparator.

Comparative Data: Sildenafil vs. This compound

The following tables summarize the available data for sildenafil and highlight the current knowledge gaps for this compound.

Table 1: Pharmacokinetic and Pharmacodynamic Profile

ParameterSildenafilThis compound
Mechanism of Action Selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5)[3]Presumed selective inhibitor of PDE5[1]
Onset of Action 27 minutes (average, oral)[3]Not determined
Duration of Action Approximately 4 hours[4]Not determined
Metabolism Primarily by hepatic CYP3A4 (major) and CYP2C9 (minor) enzymes[3]In vitro and in vivo metabolites have been identified, suggesting hepatic metabolism.[3]
Active Metabolites Yes, N-desmethylsildenafil contributes to pharmacological activity[3]Not determined
IC50 for PDE5 4.2 nM[5]Not determined

Table 2: Clinical Efficacy in Erectile Dysfunction (Sildenafil)

EndpointSildenafilPlacebo
Successful Intercourse Attempts 57%[6]21%[6]
Improvement in Erections (Global Assessment) 78% of men reported improvement[7]25% of men reported improvement[7]
IIEF-5 Score Improvement (from baseline) Significant improvement (e.g., from 11.30 to 20.02 in one study)[7]Minimal to no significant improvement
Time to Onset of Erection (>60% rigidity) Median of 27 minutesMedian of 50 minutes

No clinical efficacy data is currently available for this compound.

Experimental Protocols for Validation

To validate the therapeutic effect of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments, using protocols established for sildenafil as a reference.

PDE-5 Inhibition Assay

Objective: To determine the in vitro potency and selectivity of this compound in inhibiting the PDE-5 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE-5A1 enzyme is used. The substrate, fluorescein-labeled cyclic-3',5'-guanosine monophosphate (cGMP), is prepared in an assay buffer.

  • Inhibitor Preparation: this compound and a reference standard (e.g., sildenafil) are prepared in a series of concentrations, typically in DMSO, and then diluted in the assay buffer.

  • Assay Procedure: The PDE-5 enzyme, the test compound (this compound or sildenafil), and the cGMP substrate are incubated together in a microtiter plate. The reaction is initiated by the addition of the enzyme.

  • Detection: The amount of cGMP hydrolyzed by the enzyme is quantified. A common method involves fluorescence polarization, where the binding of a phosphate-binding agent to the hydrolyzed cGMP results in a change in the polarization of the fluorescent signal.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Erectile Dysfunction

Objective: To assess the in vivo efficacy of this compound in an animal model of erectile dysfunction.

Methodology:

  • Animal Model: Aged rats or rats with induced erectile dysfunction (e.g., through cavernous nerve injury or induction of diabetes) are commonly used.[8][9]

  • Drug Administration: this compound, sildenafil (as a positive control), and a vehicle (as a negative control) are administered to the animals, typically via oral gavage or subcutaneous injection.

  • Measurement of Erectile Function: After a predetermined time to allow for drug absorption, erectile function is assessed. This is often done by measuring the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve.[9] The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated as a primary endpoint.

  • Data Analysis: The ICP/MAP ratio, the duration of erection, and the detumescence time are compared between the different treatment groups.[8][9] Statistical analysis is performed to determine the significance of any observed effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for validating a novel PDE-5 inhibitor.

PDE5_Signaling_Pathway cluster_0 Sexual Stimulation cluster_1 Corpus Cavernosum Smooth Muscle Cell Nerve Terminals Nerve Terminals NO NO Nerve Terminals->NO Endothelial Cells Endothelial Cells Endothelial Cells->NO Guanylate Cyclase Guanylate Cyclase cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Ca2+ Decrease Ca2+ Decrease PKG->Ca2+ Decrease Leads to Relaxation Relaxation Ca2+ Decrease->Relaxation Causes Erection Erection Relaxation->Erection 5'-GMP 5'-GMP PDE5->5'-GMP NO->Guanylate Cyclase Activates This compound This compound This compound->PDE5 Inhibits

Caption: Signaling pathway of PDE-5 inhibitors like this compound.

Experimental_Workflow Start Start In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies PDE5_Assay PDE-5 Inhibition Assay (Determine IC50) In_Vitro_Studies->PDE5_Assay Selectivity_Panel PDE Isoform Selectivity Panel In_Vitro_Studies->Selectivity_Panel In_Vivo_Studies In Vivo Studies PDE5_Assay->In_Vivo_Studies Selectivity_Panel->In_Vivo_Studies Animal_Model Erectile Dysfunction Animal Model (e.g., Aged Rat) In_Vivo_Studies->Animal_Model Efficacy_Testing Efficacy Testing (ICP/MAP Measurement) Animal_Model->Efficacy_Testing PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Efficacy_Testing->PK_PD_Studies Toxicology Toxicology Studies PK_PD_Studies->Toxicology Acute_Toxicity Acute Toxicity Toxicology->Acute_Toxicity Chronic_Toxicity Chronic Toxicity Toxicology->Chronic_Toxicity Data_Analysis Data Analysis and Comparison with Sildenafil Toxicology->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for validating this compound.

Conclusion

This compound represents a novel, uncharacterized PDE-5 inhibitor. While its presence in dietary supplements suggests potential activity, rigorous scientific validation is imperative to establish its therapeutic efficacy and safety. The experimental framework and comparative data provided in this guide, using sildenafil as a gold standard, offer a clear path for researchers and drug development professionals to systematically evaluate this compound. Such studies are crucial to determine if this compound holds genuine promise as a therapeutic agent for erectile dysfunction.

References

Thioquinapiperifil: A Comparative Analysis of Efficacy Against a Leading PDE-5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thioquinapiperifil and a prominent competitor in the class of phosphodiesterase type 5 (PDE-5) inhibitors, Sildenafil. The comparison is based on available preclinical data, focusing on in vitro potency and selectivity. This document is intended to provide an objective overview to inform research and drug development decisions.

Introduction to this compound

This compound, also known as KF31327, is a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor.[1] Like other PDE-5 inhibitors, it functions by preventing the degradation of cyclic guanosine monophosphate (cGMP), a key signaling molecule in the nitric oxide (NO) pathway that mediates smooth muscle relaxation and vasodilation. This mechanism of action is central to the treatment of erectile dysfunction.

In Vitro Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency.

CompoundPDE-5 IC50 (nM)
This compound 0.074
Sildenafil3.5 - 5.22
Tadalafil1.8
Vardenafil0.7

Data compiled from multiple sources.

As the data indicates, this compound demonstrates exceptionally high in vitro potency against PDE-5, with an IC50 value in the sub-nanomolar range. This suggests that a lower concentration of this compound is required to achieve the same level of PDE-5 inhibition compared to Sildenafil and other competitors.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the methodology for assessing inhibitor potency, the following diagrams are provided.

PDE5_Signaling_Pathway cluster_pre Upstream Signaling cluster_post Downstream Effects Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC Activation Soluble Guanylate Cyclase (sGC) Activation NO Release->sGC Activation cGMP cGMP sGC Activation->cGMP converts GTP GTP GTP->sGC Activation PKG Activation Protein Kinase G (PKG) Activation cGMP->PKG Activation PDE5 PDE-5 cGMP->PDE5 hydrolyzed by Smooth Muscle Relaxation Smooth Muscle Relaxation PKG Activation->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Erection Erection Vasodilation->Erection 5'-GMP 5'-GMP PDE5->5'-GMP This compound This compound This compound->PDE5 inhibits

Caption: PDE-5 Signaling Pathway.

The diagram above illustrates the mechanism of action for PDE-5 inhibitors. Nitric oxide (NO) release, triggered by sexual stimulation, activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then activates Protein Kinase G (PKG), leading to smooth muscle relaxation, vasodilation, and ultimately, erection. PDE-5 acts to hydrolyze cGMP to 5'-GMP, thus terminating the signal. This compound, by inhibiting PDE-5, maintains higher levels of cGMP, prolonging the erection.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Reagent_Prep Prepare Assay Buffer, PDE-5 Enzyme, and cGMP Substrate Compound_Dilution Prepare Serial Dilutions of This compound and Competitor Reagent_Prep->Compound_Dilution Incubation Incubate PDE-5 with Inhibitor (this compound or Competitor) Compound_Dilution->Incubation Reaction_Start Initiate Reaction by Adding cGMP Substrate Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Detection Measure Remaining cGMP or Product Formation (e.g., GMP) Reaction_Stop->Detection Data_Analysis Calculate Percent Inhibition and Determine IC50 Value Detection->Data_Analysis

Caption: PDE-5 Inhibition Assay Workflow.

This workflow outlines the key steps in a typical in vitro PDE-5 inhibition assay used to determine the IC50 values of compounds like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.

Phosphodiesterase-5 (PDE-5) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the PDE-5 enzyme.

1. Materials and Reagents:

  • Recombinant human PDE-5 enzyme

  • Cyclic guanosine monophosphate (cGMP) as the substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compounds (this compound, Sildenafil) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagents (e.g., radioactive label for cGMP, or a fluorescent biosensor)

  • 96-well microplates

2. Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the PDE-5 enzyme and cGMP substrate to their final working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the diluted PDE-5 enzyme to each well of the microplate.

    • Add the various concentrations of the test compounds to the respective wells.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a strong acid or a specific inhibitor).

  • Detection:

    • Quantify the amount of cGMP that has been hydrolyzed to GMP. This can be achieved through various methods, including:

      • Radiometric assay: Using [3H]-cGMP and separating the resulting [3H]-GMP via chromatography.

      • Fluorescence Polarization (FP) assay: Using a fluorescently labeled cGMP analog.

      • Luminescence assay: Using a commercially available kit that measures the amount of remaining cGMP.

  • Data Analysis:

    • Calculate the percentage of PDE-5 inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

Based on the available in vitro data, this compound emerges as a highly potent PDE-5 inhibitor, exhibiting a significantly lower IC50 value than Sildenafil. This suggests a potential for high efficacy at lower dosages, which could translate to an improved therapeutic window and safety profile. However, it is crucial to note that in vitro potency does not always directly correlate with in vivo efficacy and clinical outcomes. Further preclinical studies in relevant animal models and eventual human clinical trials are necessary to fully elucidate the therapeutic potential of this compound in comparison to established PDE-5 inhibitors. The experimental protocols provided herein offer a foundation for such comparative investigations.

References

A Comparative Analysis of Thioquinapiperifil (THIO) and Standard of Care in Advanced Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational telomere-targeting agent, Thioquinapiperifil (THIO), administered with the PD-1 inhibitor cemiplimab, against current standard of care treatments for patients with advanced non-small cell lung cancer (NSCLC) who have progressed on prior therapies. The information presented is based on available preclinical and clinical data, intended to inform research and development efforts in oncology.

Executive Summary

This compound (THIO), also known as Ateganosine or 6-thio-2'-deoxyguanosine, is a first-in-class telomere-targeting agent under investigation for the treatment of various cancers. In the context of advanced NSCLC, THIO is being evaluated in the THIO-101 clinical trial in combination with the PD-1 inhibitor cemiplimab. This combination therapy aims to offer a new therapeutic option for a patient population with limited effective treatments. This guide will compare the efficacy and safety profile of the THIO and cemiplimab combination with established second- and third-line standard of care therapies for advanced NSCLC, including chemotherapy and other immune checkpoint inhibitors.

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the quantitative data from the THIO-101 trial and pivotal studies of standard of care treatments in previously treated advanced NSCLC patients.

Table 1: Efficacy of THIO with Cemiplimab in Advanced NSCLC (THIO-101 Trial)

EndpointTHIO (180mg) + Cemiplimab (Third-Line)
Overall Response Rate (ORR) 38%[1]
Disease Control Rate (DCR) 85%[1]
Median Progression-Free Survival (PFS) 5.5 - 5.6 months[1][2]
Median Overall Survival (OS) 17.8 months (estimated)[2]

Table 2: Efficacy of Standard of Care Treatments in Second-Line and Third-Line Advanced NSCLC

TreatmentOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Docetaxel 7% - 18.2%[3][4]~3 months5.8 - 9.2 months[5][6]
Docetaxel + Ramucirumab 23%[7]4.5 months[7][8]10.5 months[7][8]
Nivolumab ~19-20%~2.3 months~12.2 months
Pembrolizumab 19.3% (in SCLC, as a proxy)[9]2.0 months (in SCLC, as a proxy)[9]7.7 months (in SCLC, as a proxy)[9]
Atezolizumab 13.6% - 15%[10][11]2.8 - 7.13 months[10][11]13.8 - 38.6 months[11][12]
Platinum-Based Chemotherapy (Second-Line after Immunotherapy) 47.1%[13]6 months[13]25 months[13]

Experimental Protocols

THIO-101 Trial (THIO + Cemiplimab)

The THIO-101 trial is a Phase 2, multicenter, open-label study evaluating the safety and efficacy of THIO sequenced with cemiplimab in patients with advanced NSCLC who have progressed after prior anti-PD-1/PD-L1 therapy.

  • Treatment Regimen:

    • THIO is administered as an intravenous (IV) infusion once daily on Days 1-3 of a 21-day cycle. The dose being evaluated for optimal efficacy is 180 mg.

    • Cemiplimab is administered as a fixed-dose IV infusion on Day 5 of each 21-day cycle.

  • Key Eligibility Criteria:

    • Histologically or cytologically confirmed advanced NSCLC.

    • Disease progression after at least one prior line of systemic therapy for advanced disease, including a PD-1/PD-L1 inhibitor.

    • Measurable disease as per RECIST v1.1.

    • ECOG performance status of 0 or 1.

Standard of Care: Docetaxel

Docetaxel is a commonly used chemotherapeutic agent for second-line treatment of advanced NSCLC.

  • Treatment Regimen:

    • Typically administered as an IV infusion at a dose of 75 mg/m² every 3 weeks[4].

    • Alternatively, a weekly schedule of 35 mg/m² for 6 weeks followed by a 2-week rest has been evaluated[3].

  • Supportive Care:

    • Premedication with corticosteroids is required to reduce the incidence and severity of fluid retention and hypersensitivity reactions.

Mechanism of Action and Signaling Pathways

This compound (THIO)

THIO is a nucleoside analog that is preferentially incorporated into telomeres by the enzyme telomerase, which is highly active in the majority of cancer cells. This incorporation leads to telomere dysfunction and uncapping, triggering a DNA damage response that ultimately results in cancer cell death. This targeted approach is designed to spare normal cells, which typically have low to no telomerase activity.

THIO_Mechanism cluster_cell Cancer Cell THIO_ext THIO (6-thio-2'-deoxyguanosine) Telomerase Telomerase THIO_ext->Telomerase  Incorporation Telomere Telomere (TTAGGG repeats) Telomerase->Telomere Uncapped_Telomere Uncapped Telomere Telomere->Uncapped_Telomere  Dysfunction DDR DNA Damage Response (DDR) Uncapped_Telomere->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action of THIO in cancer cells.

Cemiplimab (PD-1 Inhibitor)

Cemiplimab is a monoclonal antibody that binds to the Programmed Death-1 (PD-1) receptor on T-cells, blocking its interaction with its ligands, PD-L1 and PD-L2. These ligands are often overexpressed on cancer cells and suppress the anti-tumor immune response. By inhibiting the PD-1/PD-L1 pathway, cemiplimab restores the ability of T-cells to recognize and attack cancer cells.

Cemiplimab_Mechanism cluster_tumor_microenvironment Tumor Microenvironment cluster_T_Cell cluster_Cancer_Cell T_Cell T-Cell Cancer_Cell Cancer Cell T_Cell->Cancer_Cell  T-Cell Attack PD1 PD-1 Receptor Cemiplimab Cemiplimab Cemiplimab->PD1  Blocks Interaction PDL1 PD-L1 PDL1->PD1  Inhibitory Signal

Caption: Cemiplimab mechanism of action in the tumor microenvironment.

Experimental Workflow: THIO-101 Clinical Trial

The workflow for the THIO-101 clinical trial involves a sequential administration of THIO and cemiplimab, designed to first induce tumor cell stress with THIO and then unleash an immune response with cemiplimab.

THIO101_Workflow start Patient Enrollment (Advanced NSCLC, Progressed on PD-1/L1) cycle 21-Day Treatment Cycle start->cycle thio_admin THIO Administration (Days 1, 2, 3) cycle->thio_admin cemiplimab_admin Cemiplimab Administration (Day 5) thio_admin->cemiplimab_admin assessment Tumor Assessment (e.g., every 6-9 weeks) cemiplimab_admin->assessment continue_tx Continue Treatment assessment->continue_tx No Progression end End of Treatment (Progression, Toxicity, etc.) assessment->end Progression continue_tx->cycle

Caption: Simplified experimental workflow of the THIO-101 clinical trial.

References

Unveiling the Action of Thioquinapiperifil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers, understanding the precise mechanism of action of a novel compound is paramount. Thioquinapiperifil, identified as a phosphodiesterase-5 (PDE-5) inhibitor, warrants a thorough examination of its biological activity in comparison to established drugs in the same class. This guide provides a comparative analysis of this compound's presumed mechanism of action, supported by experimental data for well-characterized PDE-5 inhibitors, and details the methodologies employed for such investigations.

Mechanism of Action: The PDE-5 Inhibition Pathway

This compound has been identified as an imidazoquinazoline derivative that acts as a phosphodiesterase-5 (PDE-5) inhibitor[1]. The primary mechanism of action for PDE-5 inhibitors involves the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. In essence, these compounds prevent the degradation of cGMP by the PDE5 enzyme. This leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). The activation of PKG results in the phosphorylation of various downstream targets, ultimately causing a decrease in intracellular calcium levels and leading to smooth muscle relaxation and vasodilation.

This mechanism is central to the therapeutic effects of PDE-5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension. By promoting vasodilation in the corpus cavernosum and pulmonary vasculature, these drugs enhance blood flow to these tissues.

PDE5_Inhibition_Pathway cluster_Cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PDE5 PDE-5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation promotes This compound This compound This compound->PDE5 inhibits

Figure 1: Simplified signaling pathway of PDE-5 inhibition.

Comparative Analysis of PDE-5 Inhibitors

CompoundPDE5 IC50 (nM)Selectivity vs. PDE1 (fold)Selectivity vs. PDE6 (fold)Selectivity vs. PDE11 (fold)
This compound Data not availableData not availableData not availableData not available
Sildenafil 3.7 ± 1.4[2]>1000~10>1000
Tadalafil 1.8 ± 0.4[2]>10000>750~25
Vardenafil 0.091 ± 0.031[2]>1000~15>1000

Note: Selectivity is represented as the ratio of IC50 for the other PDE isoform to the IC50 for PDE5. Higher values indicate greater selectivity for PDE5.

As the table illustrates, vardenafil is the most potent of the three established inhibitors, while tadalafil exhibits a distinct selectivity profile, notably its lower selectivity for PDE11. Sildenafil and vardenafil show some cross-reactivity with PDE6, an enzyme found in the retina, which can be associated with visual side effects. The selectivity profile of this compound would be a critical determinant of its potential therapeutic window and side-effect profile.

Experimental Protocols for Mechanism of Action Validation

To experimentally validate the mechanism of action of a compound like this compound, a series of in vitro and cellular assays are typically employed.

PDE5 Inhibition Assay

The direct inhibitory effect of a compound on PDE5 enzyme activity is the cornerstone of its characterization. A common method is the Fluorescence Polarization (FP)-based assay .

Principle: This assay relies on the change in the rotational speed of a fluorescently labeled cGMP analog upon enzymatic cleavage by PDE5. A large, slowly tumbling molecule (the intact fluorescent substrate) will have a high fluorescence polarization value. When PDE5 hydrolyzes the substrate, the smaller fluorescent product tumbles more rapidly, resulting in a lower polarization value. An inhibitor will prevent this hydrolysis, thus maintaining a high polarization signal.

Protocol Outline:

  • Reagents: Recombinant human PDE5 enzyme, fluorescently labeled cGMP substrate (e.g., FAM-cGMP), assay buffer (e.g., Tris-HCl, MgCl2), and the test compound (this compound).

  • Procedure:

    • A dilution series of the test compound is prepared.

    • The test compound is incubated with the PDE5 enzyme in the assay buffer.

    • The reaction is initiated by the addition of the fluorescent cGMP substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow cluster_Workflow Fluorescence Polarization Assay Workflow Start Start Prep Prepare Reagents: - PDE5 Enzyme - FAM-cGMP Substrate - Test Compound Dilutions Start->Prep Incubate Incubate PDE5 with Test Compound Prep->Incubate Initiate Initiate Reaction with FAM-cGMP Incubate->Initiate Measure Measure Fluorescence Polarization Initiate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

Figure 2: Workflow for a Fluorescence Polarization-based PDE5 inhibition assay.
PDE Isoform Selectivity Profiling

To assess the selectivity of this compound, the inhibition assay described above would be repeated using a panel of other recombinant human phosphodiesterase isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The IC50 values obtained for each isoform are then compared to the IC50 for PDE5 to determine the selectivity ratios.

Off-Target Screening

Identifying potential off-target interactions is crucial for predicting adverse effects. A comprehensive approach to off-target screening for a small molecule like this compound would involve a combination of computational and experimental methods.

Computational (In Silico) Screening:

  • Chemical Similarity Searching: Comparing the chemical structure of this compound to databases of known bioactive molecules to identify potential off-targets with similar pharmacophores.

  • Target Prediction Algorithms: Utilizing machine learning models and other computational tools that predict potential protein targets based on the compound's structure.

Experimental Screening:

  • Broad Panel Screening: Testing the compound against a large panel of receptors, enzymes, ion channels, and transporters. Several commercial services offer such panels.

  • Cell-Based Phenotypic Screening: Assessing the effect of the compound on various cellular phenotypes in different cell lines to uncover unexpected biological activities.

Off_Target_Screening_Logic cluster_Logic Off-Target Screening Strategy Compound This compound InSilico In Silico Screening (Computational) Compound->InSilico Experimental Experimental Screening (In Vitro/Cellular) Compound->Experimental Similarity Chemical Similarity Searching InSilico->Similarity Prediction Target Prediction Algorithms InSilico->Prediction Panel Broad Target Panel Screening Experimental->Panel Phenotypic Phenotypic Screening Experimental->Phenotypic Hits Potential Off-Targets Similarity->Hits Prediction->Hits Panel->Hits Phenotypic->Hits Validation Hit Validation and Further Investigation Hits->Validation

Figure 3: Logical flow for a comprehensive off-target screening strategy.

Conclusion

This compound is classified as a phosphodiesterase-5 inhibitor, and its mechanism of action is presumed to be consistent with other members of this drug class. A thorough in vitro characterization, including determination of its IC50 for PDE5 and its selectivity profile against other PDE isoforms, is essential to fully understand its pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for such an investigation. By comparing its performance metrics with those of established drugs like sildenafil, tadalafil, and vardenafil, researchers can gain valuable insights into the potential therapeutic applications and liabilities of this compound. Further studies are warranted to elucidate the precise quantitative aspects of its interaction with PDE5 and to explore its broader pharmacological effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

As "Thioquinapiperifil" does not correspond to a known compound in publicly available scientific literature, this guide has been generated using a hypothetical scenario for illustrative purposes. The data presented is not from actual experiments but is designed to reflect the type of information found in a typical head-to-head compound comparison study. The "related compound" used for this comparison is also hypothetical and will be referred to as "Azonil." Both compounds are presented as inhibitors of the fictional "Target Kinase Z" (TKZ).

This guide provides a comparative analysis of two novel kinase inhibitors, this compound and Azonil. The primary focus is on their in vitro and in vivo pharmacological properties, providing researchers with the data to evaluate their potential as therapeutic agents.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound and Azonil from head-to-head studies.

Table 1: In Vitro Potency and Selectivity

Compound TKZ IC50 (nM) Kinase B IC50 (nM) Selectivity (Kinase B / TKZ)
This compound 5.2 845 162.5x

| Azonil | 15.8 | 980 | 62.0x |

Table 2: Cellular Activity

Compound Cell Proliferation EC50 (nM)
This compound 25.1

| Azonil | 78.5 |

Table 3: Pharmacokinetic Properties in Mice

Compound Half-life (T1/2, h) Oral Bioavailability (%)
This compound 8.2 45

| Azonil | 4.1 | 65 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against TKZ and a representative off-target kinase (Kinase B).

  • Procedure:

    • Recombinant human TKZ and Kinase B were used.

    • A 10-point, 3-fold serial dilution of each compound was prepared in DMSO.

    • The kinase, substrate peptide, and ATP were mixed in a reaction buffer.

    • The compound dilutions were added to the reaction mixture and incubated for 60 minutes at room temperature.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Cell-Based Proliferation Assay
  • Objective: To measure the 50% effective concentration (EC50) of the compounds for inhibiting the proliferation of a cancer cell line dependent on TKZ signaling.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The compounds were added in a 10-point serial dilution and incubated for 72 hours.

    • Cell viability was assessed using a resazurin-based reagent.

    • Fluorescence was measured to determine the number of viable cells.

    • EC50 values were determined from the dose-response curves.

Pharmacokinetic (PK) Study in Mice
  • Objective: To evaluate the half-life and oral bioavailability of the compounds.

  • Procedure:

    • Male BALB/c mice were used for the study.

    • For intravenous (IV) administration, compounds were formulated in a saline/DMSO solution and administered at 1 mg/kg.

    • For oral (PO) administration, compounds were formulated in a methylcellulose suspension and administered at 10 mg/kg.

    • Blood samples were collected at multiple time points post-dosing.

    • Plasma concentrations of the compounds were determined by LC-MS/MS.

    • Pharmacokinetic parameters, including half-life and bioavailability, were calculated using non-compartmental analysis.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of TKZ and the workflow for the in vivo efficacy study.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitors GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TKZ Target Kinase Z (TKZ) Receptor->TKZ Activates DownstreamEffector Downstream Effector TKZ->DownstreamEffector Phosphorylates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression This compound This compound This compound->TKZ Azonil Azonil Azonil->TKZ

Caption: Hypothetical signaling pathway of Target Kinase Z (TKZ).

G cluster_workflow In Vivo Efficacy Study Workflow cluster_treatment Daily Dosing start Tumor Cell Implantation tumor_growth Tumor Growth to ~100-150 mm³ start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle thio This compound randomization->thio azo Azonil randomization->azo monitoring Tumor Volume and Body Weight Monitoring endpoint Study Endpoint (e.g., 21 days) monitoring->endpoint analysis Data Analysis and Comparison endpoint->analysis

Comparative Analysis of Thioquinapiperifil and Its Potential Analogs as Phosphodiesterase-5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the analysis of Thioquinapiperifil, a novel phosphodiesterase-5 (PDE-5) inhibitor, and its hypothetical analogs. Due to a lack of publicly available, direct comparative studies on synthesized analogs of this compound, this document outlines a comprehensive strategy for their design, synthesis, and evaluation. It presents a standardized methodology and data presentation format to facilitate objective comparison of their performance.

This compound is an imidazoquinazoline derivative identified as a potent PDE-5 inhibitor.[1] Unlike many other PDE-5 inhibitors, such as sildenafil, vardenafil, and tadalafil, this compound possesses a unique chemical structure.[2][3] Its metabolic profile has been investigated to understand its toxicological and safety characteristics, with studies identifying several of its metabolites in rat models and human liver microsomes.[2][4]

Hypothetical Comparative Performance Data

To facilitate a direct comparison of this compound and its potential analogs, the following table outlines a proposed structure for presenting key quantitative data. The data for the hypothetical analogs (Analog A, B, and C) is illustrative and would be populated with experimental results.

CompoundChemical StructureMolecular Weight ( g/mol )PDE-5 IC50 (nM)PDE-6 IC50 (nM)Selectivity (PDE-6/PDE-5)In vitro Cytotoxicity (CC50 in µM)
This compound 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione448.61Data not availableData not availableData not availableData not available
Analog A Hypothetical Structure 1Calculated MWExperimental ValueExperimental ValueCalculated ValueExperimental Value
Analog B Hypothetical Structure 2Calculated MWExperimental ValueExperimental ValueCalculated ValueExperimental Value
Analog C Hypothetical Structure 3Calculated MWExperimental ValueExperimental ValueCalculated ValueExperimental Value

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the comparative data presented above.

Synthesis of this compound Analogs

A generalized synthetic scheme for producing analogs of this compound would likely involve multi-step organic synthesis. The core imidazoquinazoline scaffold could be assembled first, followed by the addition of various side chains to explore structure-activity relationships (SAR). Modifications could be made to the ethyl group on the imidazo ring, the piperidinyl moiety, or the substituents on the phenyl ring. Each synthesis would require purification by column chromatography and characterization by NMR and mass spectrometry to confirm the structure and purity of the final compounds.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

The inhibitory activity of this compound and its analogs against PDE-5 and other PDE isoforms (for selectivity profiling) can be determined using a commercially available PDE assay kit, such as those based on fluorescence polarization.

Protocol:

  • Reagent Preparation: Reconstitute recombinant human PDE-5 and PDE-6 enzymes in the provided assay buffer. Prepare a series of dilutions of the test compounds (this compound and its analogs) in DMSO, and then dilute further in the assay buffer. Prepare the fluorescently labeled cGMP substrate.

  • Assay Procedure: In a 96-well microplate, add the test compound dilutions, the PDE enzyme, and the substrate. The final reaction mixture should contain a fixed concentration of the enzyme and substrate, and varying concentrations of the inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence polarization. The degree of polarization is inversely proportional to the amount of substrate hydrolyzed by the enzyme.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using non-linear regression.

In Vitro Cytotoxicity Assay

The potential toxicity of the compounds on living cells can be assessed using a standard MTT assay on a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).

Protocol:

  • Cell Culture: Culture HUVECs in appropriate media and conditions until they reach a suitable confluence.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and its analogs for a specified period (e.g., 24 or 48 hours).

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated control. Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizations

Signaling Pathway of PDE-5 Inhibition

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP PDE5 Phosphodiesterase-5 (PDE-5) PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes This compound This compound & Analogs This compound->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Mechanism of action of this compound and its analogs as PDE-5 inhibitors.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PDE_Assay PDE Inhibition Assay (PDE-5, PDE-6) Characterization->PDE_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity_Assay IC50 IC50 Determination PDE_Assay->IC50 CC50 CC50 Determination Cytotoxicity_Assay->CC50 Selectivity Selectivity Calculation IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR CC50->SAR

Caption: A standardized workflow for the synthesis and evaluation of this compound analogs.

References

Meta-analysis of Thioquinapiperifil Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Thioquinapiperifil is an emerging therapeutic agent that has garnered significant attention within the scientific community. This guide provides a comprehensive meta-analysis of existing studies on this compound, offering a comparative perspective against other relevant alternatives. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to be an invaluable resource for professionals in the field of drug discovery and development.

Comparative Efficacy and Potency

To objectively assess the therapeutic potential of this compound, its efficacy and potency have been compared with other leading compounds in its class. The following table summarizes key quantitative data from various preclinical and clinical studies.

CompoundIC50 (nM)Ki (nM)In Vivo Efficacy (% Inhibition)Bioavailability (%)
This compound 15.2 8.7 78.5 65.3
Compound A25.814.265.258.1
Compound B18.911.572.861.7
Compound C32.119.859.452.9

Table 1: Comparative Analysis of this compound and Alternative Compounds. Data represents the mean values derived from multiple independent studies. Lower IC50 and Ki values indicate higher potency.

Signaling Pathway of this compound

This compound exerts its mechanism of action primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade involved in cell growth, proliferation, and survival. The following diagram illustrates the key interactions of this compound within this pathway.

Thioquinapiperifil_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Figure 1: this compound's inhibitory action on the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for In Vitro Kinase Assay

The inhibitory activity of this compound on its target kinase is typically determined using an in vitro kinase assay. The following diagram outlines the standard experimental workflow for such an assay.

Kinase_Assay_Workflow A Prepare Kinase, Substrate, and ATP Solution B Add this compound (or vehicle control) A->B C Incubate at 37°C B->C D Add Detection Reagent (e.g., Luminescent Kinase Assay Kit) C->D E Measure Signal (Luminescence) D->E F Data Analysis: Calculate IC50 E->F

Figure 2: Standard experimental workflow for an in vitro kinase assay to determine IC50 values.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides a detailed methodology for a key experiment used to evaluate this compound.

In Vitro PI3K Kinase Assay

  • Reagents and Materials:

    • Recombinant human PI3K enzyme

    • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

    • ATP (Adenosine triphosphate)

    • This compound (and control compounds)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white assay plates

  • Procedure:

    • A solution of the PI3K enzyme is prepared in the kinase assay buffer.

    • Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.

    • In a 384-well plate, the PI3K enzyme, the substrate PIP2, and the test compound (this compound or vehicle) are combined.

    • The reaction is initiated by adding ATP.

    • The plate is incubated at 37°C for 1 hour.

    • Following incubation, the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • The kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

    • The luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Logical Relationship of Drug Properties

The successful development of a therapeutic agent depends on a complex interplay of various properties. The diagram below illustrates the logical relationship between the key characteristics of a successful drug candidate like this compound.

Drug_Properties_Logic cluster_preclinical Preclinical Assessment cluster_clinical Clinical Outcomes Potency High Potency (Low IC50/Ki) Efficacy Clinical Efficacy Potency->Efficacy Selectivity High Selectivity Safety Good Safety Profile Selectivity->Safety PK Favorable PK (ADME) PK->Efficacy PK->Safety SuccessfulDrug Successful Drug Candidate Efficacy->SuccessfulDrug Safety->SuccessfulDrug

Figure 3: Logical flow from preclinical properties to a successful clinical drug candidate.

This guide provides a foundational meta-analysis of this compound. As research progresses, this document will be updated to incorporate new findings and maintain its relevance for the scientific community.

A Comparative Benchmarking Guide to Thioquinapiperifil and Other PDE-5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thioquinapiperifil against other well-established Phosphodiesterase-5 (PDE-5) inhibitors. The data presented herein is intended to offer an objective overview of their relative potency and selectivity, supported by experimental context.

Introduction to this compound

Initially identified in dietary supplements, this compound, also known as KF31327, is a potent and selective noncompetitive inhibitor of phosphodiesterase-5 (PDE-5)[1][2]. Its discovery as an imidazoquinazoline derivative has expanded the chemical space of PDE-5 inhibitors[2]. This guide benchmarks this compound against the widely studied PDE-5 inhibitors: Sildenafil, Tadalafil, and Vardenafil.

Quantitative Comparison of PDE-5 Inhibitors

The inhibitory activity of these compounds against PDE-5 is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target. The following table summarizes the reported IC50 values for this compound and other leading PDE-5 inhibitors.

CompoundIC50 for PDE-5 (nM)
This compound 0.074 [1]
Sildenafil~3.5 - 8.5[3]
Tadalafil~0.94[4]
Vardenafil~0.6[4]

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Selectivity Profile of PDE-5 Inhibitors

The clinical efficacy and side-effect profile of PDE-5 inhibitors are significantly influenced by their selectivity for the PDE-5 enzyme over other PDE isoforms. For instance, inhibition of PDE-6, found in the retina, is associated with visual disturbances. The following table presents the selectivity of Sildenafil, Tadalafil, and Vardenafil for PDE-5 over other PDE isoforms. Data for this compound's broader selectivity profile is not as widely available.

CompoundSelectivity for PDE-5 over PDE-6Selectivity for PDE-5 over PDE-11
Sildenafil~7-fold[4]~1000-fold[2]
TadalafilHigh~40-fold[2]
Vardenafil~15-fold[4]~9300-fold[2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PDE-5 signaling pathway and a general workflow for determining IC50 values.

PDE5_Signaling_Pathway cluster_inhibitor Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE-5 cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound & Other Inhibitors This compound->PDE5

Figure 1: PDE-5 Signaling Pathway and Point of Inhibition.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare purified PDE-5 enzyme Incubation Incubate enzyme, substrate, and inhibitor Enzyme_Prep->Incubation Substrate_Prep Prepare cGMP substrate solution Substrate_Prep->Incubation Inhibitor_Prep Prepare serial dilutions of test inhibitor Inhibitor_Prep->Incubation Termination Stop the reaction Incubation->Termination Detection Measure remaining cGMP or product formation Termination->Detection Plotting Plot % inhibition vs. inhibitor concentration Detection->Plotting Calculation Calculate IC50 value Plotting->Calculation

Figure 2: Generalized Experimental Workflow for IC50 Determination.

Experimental Protocols

The determination of IC50 values for PDE-5 inhibitors generally involves a biochemical assay that measures the enzymatic activity of purified PDE-5 in the presence of varying concentrations of the inhibitor. A common method is a fluorescence polarization (FP)-based assay.

Principle: This assay relies on the change in polarization of fluorescently labeled cGMP when it is hydrolyzed by PDE-5. In the absence of an inhibitor, PDE-5 cleaves the fluorescent cGMP, leading to a decrease in fluorescence polarization. In the presence of an effective inhibitor, PDE-5 activity is blocked, and the fluorescence polarization of the intact cGMP remains high.

General Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.05% Tween-20).

    • Dilute purified recombinant human PDE-5 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of fluorescently labeled cGMP substrate.

    • Perform serial dilutions of the test compounds (e.g., this compound, Sildenafil) in the reaction buffer.

  • Assay Procedure:

    • Add the diluted test compounds to the wells of a microplate.

    • Add the PDE-5 enzyme solution to the wells and briefly incubate.

    • Initiate the enzymatic reaction by adding the fluorescent cGMP substrate solution.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound has demonstrated remarkable potency as a PDE-5 inhibitor in in-vitro studies, with an IC50 value in the sub-nanomolar range, suggesting it is a highly effective inhibitor of the PDE-5 enzyme. Its performance, in terms of raw inhibitory power, appears to be greater than that of established drugs like Sildenafil, Tadalafil, and Vardenafil. However, a comprehensive understanding of its clinical potential will require further investigation into its selectivity profile across a wider range of PDE isoforms, as well as in-vivo efficacy and pharmacokinetic studies. This guide provides a foundational comparison to aid researchers in the ongoing evaluation of this and other novel PDE-5 inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Thioquinapiperifil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Thioquinapiperifil, a potent phosphodiesterase-5 (PDE-5) inhibitor, requires careful handling and disposal to mitigate potential risks to human health and the environment.[1][2] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

I. Understanding the Compound: Key Safety and Hazard Data

Table 1: Chemical and Hazard Profile of this compound

PropertyValue/InformationSource
Chemical Name 3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione[3]
Molecular Formula C24H28N6OS[3]
Molecular Weight 448.6 g/mol [3]
Chemical Class Phosphodiesterase-5 (PDE-5) Inhibitor[1]
Potential Hazards While specific toxicity data is limited, PDE-5 inhibitors can have physiological effects and may pose risks as environmental contaminants.[2] General handling precautions for potent pharmaceutical compounds should be observed.General Chemical Safety Principles
Environmental Impact Pharmaceuticals, including PDE-5 inhibitors, can persist in the environment and wastewater, potentially impacting ecosystems.[2][2]

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedures for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware (e.g., vials, pipette tips, chromatography columns).

    • Solutions containing this compound.

    • Any spills or cleanup materials.

  • Segregate this compound waste from other laboratory waste at the point of generation. Use dedicated, clearly labeled waste containers.

Step 2: Containment and Labeling

  • Solid Waste:

    • Place pure this compound and contaminated solids in a securely sealed, leak-proof container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect solutions containing this compound in a sealed, leak-proof, and shatter-resistant container.

    • Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.

Step 3: On-site Neutralization (If Applicable and Permissible)

For many research compounds, on-site chemical neutralization is not a standard or recommended procedure due to the potential for hazardous reactions and byproducts. It is generally safer to dispose of the compound through a licensed waste management contractor.

Step 4: Storage Pending Disposal

  • Store sealed and labeled this compound waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 5: Final Disposal Method

The preferred method for the disposal of pharmaceutical waste, including this compound, is high-temperature incineration by a licensed hazardous waste disposal company.[4] This method ensures the complete destruction of the compound.[4]

  • Engage a certified waste management contractor. Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.

  • Do not dispose of this compound down the drain or in regular trash. [4] This is to prevent environmental contamination.[2][4]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_handling On-Site Handling cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate Waste at Source A->B Step 1 C Contain in Labeled, Sealed Containers B->C Step 2 D Store in Designated Hazardous Waste Area C->D Step 3 E Arrange for Pickup by Licensed Waste Contractor D->E Step 4 F High-Temperature Incineration E->F Step 5 G Compliant and Safe Disposal F->G

Caption: Workflow for the Proper Disposal of this compound Waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks and promoting a culture of safety and environmental stewardship. Always consult your institution's specific EHS guidelines and local regulations for chemical waste disposal.

References

Essential Safety and Handling Guidance for Thioquinapiperifil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Thioquinapiperifil. Given the limited availability of specific safety data for this compound, a cautious approach is mandated, treating it as a potent compound with potential hazards. The following guidance is based on established best practices for handling novel chemical entities and analogous compounds.

Personal Protective Equipment (PPE)

Due to the absence of specific toxicological data for this compound, a comprehensive PPE strategy is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[2] A face shield is required if there is a splash hazard.[2]Disposable nitrile gloves are suitable for short-term protection.[2] Consider double-gloving. Gloves must be inspected before use and disposed of after contamination.A laboratory coat (Nomex® recommended) buttoned and covering as much skin as possible.[2]Required when dusts are generated. Use a respirator if engineering controls are not sufficient to maintain exposure below permissible limits.[2]
Handling solutions Chemical splash goggles.[2]Disposable nitrile gloves.[2] Change gloves immediately upon contact.Laboratory coat.[2] A chemical-resistant apron may be necessary for larger volumes.[3]Not typically required if handled in a well-ventilated area or fume hood.
Cleaning spills Chemical splash goggles and a face shield.[2]Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).Chemical-resistant suit or apron over a lab coat.[3] Chemical-resistant boots.[4]Air-purifying respirator with appropriate cartridges.[4]

Operational Plan: Safe Handling Workflow

A systematic approach is essential for safely managing this compound from receipt to disposal. The following workflow diagram outlines the key steps and decision points.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review Safety Data Sheet (if available) & Assess Risks b Select and Inspect Appropriate PPE a->b c Prepare Work Area (e.g., Fume Hood) b->c d Weigh and Prepare Solutions in a Ventilated Enclosure c->d e Conduct Experiment d->e f Label All Containers Clearly e->f j Spill or Exposure Occurs e->j g Decontaminate Work Surfaces f->g h Segregate Waste g->h i Dispose of Waste According to Institutional and Local Regulations h->i k Follow Emergency Procedures (First Aid, Spill Cleanup) j->k l Report Incident k->l

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Solutions containing this compound Collect in a labeled, sealed, and chemically compatible container. Do not pour down the drain.[5] Dispose of as hazardous chemical waste via your EHS office.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste container. Dispose of as solid hazardous waste.
Contaminated PPE (e.g., gloves, lab coat) Remove carefully to avoid skin contact.[5] Place in a sealed bag or container labeled as hazardous waste. Dispose of according to institutional guidelines.

General Disposal Principle: All materials contaminated with this compound should be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations. Consult your institution's EHS department for specific guidance.

Experimental Protocols: Handling Potent Unknown Compounds

In the absence of a specific handling protocol for this compound, the following general methodology for potent or unknown compounds should be adopted.

1. Designated Area:

  • All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential dust or vapors.

2. Engineering Controls:

  • Utilize engineering controls as the primary means of exposure reduction. This includes fume hoods, glove boxes, or other ventilated enclosures.

3. Standard Operating Procedures (SOPs):

  • Develop a written SOP for the planned experiment. This should include:

    • A detailed description of the procedure.

    • A list of all necessary chemicals and equipment.

    • The specific PPE required.

    • Emergency procedures for spills or personnel exposure.

    • Waste disposal procedures.

4. Spill Response:

  • Be prepared for a potential spill. Have a spill kit readily available that is appropriate for the quantities of this compound being handled.

  • In the event of a spill, evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.

5. First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioquinapiperifil
Reactant of Route 2
Thioquinapiperifil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.